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  • Product: 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde
  • CAS: 624746-78-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Substituted imidazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted imidazoles are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Their unique electronic properties and ability to engage in various intermolecular interactions make them a "privileged scaffold" in drug discovery. This guide focuses on a specific, yet important, member of this family: 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde . This compound, with its reactive aldehyde functionality and substituted imidazole ring, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the ethyl and methyl groups can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This document provides a comprehensive overview of its physical and chemical properties, potential synthetic routes, and foreseeable applications in drug development and materials science.

Physicochemical Properties

Table 1: Physicochemical Properties of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde and Related Analogs

Property1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde1-ethyl-1H-imidazole-2-carbaldehyde1-methyl-1H-imidazole-2-carbaldehydeImidazole-2-carboxaldehyde
CAS Number 624746-78-7[1]111851-98-013750-81-710111-08-7
Molecular Formula C₇H₁₀N₂O[1]C₆H₈N₂OC₅H₆N₂OC₄H₄N₂O
Molecular Weight 138.17 g/mol 124.14 g/mol 110.11 g/mol 96.09 g/mol
Appearance Likely a solid or high-boiling liquidLight yellow to brown clear liquid-Light brown powder
Melting Point Not reportedNot reportedNot reported209 °C (dec.)
Boiling Point Not reportedNot reportedNot reported296.5±23.0 °C (Predicted)
Solubility Expected to be soluble in organic solvents like ethanol, DMSO, and DMF.---
Purity Typically >97% from commercial suppliers[1]>97.0% (GC)--

Synthesis of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

The synthesis of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is not explicitly detailed in readily accessible literature. However, several established methods for the formylation of imidazoles can be logically extended to this specific molecule. The primary challenge lies in the regioselective introduction of the aldehyde group at the C2 position.

Synthetic Workflow Overview

cluster_0 Starting Material cluster_1 Formylation Methods cluster_2 Product 1-ethyl-5-methyl-1H-imidazole 1-ethyl-5-methyl-1H-imidazole Vilsmeier-Haack Vilsmeier-Haack 1-ethyl-5-methyl-1H-imidazole->Vilsmeier-Haack POCl₃, DMF Organolithium Organolithium 1-ethyl-5-methyl-1H-imidazole->Organolithium 1. n-BuLi 2. DMF Duff Duff 1-ethyl-5-methyl-1H-imidazole->Duff Hexamethylenetetramine, acid Reimer-Tiemann Reimer-Tiemann 1-ethyl-5-methyl-1H-imidazole->Reimer-Tiemann CHCl₃, NaOH Target_Compound 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde Vilsmeier-Haack->Target_Compound Organolithium->Target_Compound Duff->Target_Compound Reimer-Tiemann->Target_Compound

Caption: Potential synthetic pathways to 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[2][3][4][5] The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Protocol:

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 1-ethyl-5-methyl-1H-imidazole in a suitable solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formylation via Organolithium Intermediates

This method involves the deprotonation of the C2 position of the imidazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with a formylating agent such as DMF.[6][7]

Protocol:

  • Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-ethyl-5-methyl-1H-imidazole in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Lithiation: Cool the solution to a low temperature (typically -78 °C). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at this temperature for 1-2 hours to ensure complete deprotonation.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Duff Reaction and Reimer-Tiemann Reaction

While the Duff and Reimer-Tiemann reactions are classic methods for the formylation of aromatic compounds, they are generally more effective for phenols and other highly activated systems.[8][9][10][11][12][13][14] Their application to N-alkylated imidazoles might be less efficient and could lead to a mixture of products. The Duff reaction utilizes hexamethylenetetramine as the formyl source in an acidic medium, while the Reimer-Tiemann reaction employs chloroform and a strong base.

Chemical Reactivity and Potential Applications

The chemical reactivity of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is dominated by the aldehyde functional group and the imidazole ring system.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a wide range of nucleophilic addition reactions, making it a versatile handle for further synthetic transformations.

cluster_0 Reactions cluster_1 Products Start 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde Oxidation Oxidation Start->Oxidation [O] Reduction Reduction Start->Reduction [H] Wittig Wittig Reaction Start->Wittig Ph₃P=CHR' Reductive_Amination Reductive Amination Start->Reductive_Amination R₂NH, NaBH(OAc)₃ Condensation Condensation Reactions Start->Condensation e.g., Hydrazine Carboxylic_Acid Carboxylic Acid Derivative Oxidation->Carboxylic_Acid Alcohol Alcohol Derivative Reduction->Alcohol Alkene Alkene Derivative Wittig->Alkene Amine Amine Derivative Reductive_Amination->Amine Heterocycle Fused Heterocycle Condensation->Heterocycle

Caption: Key reactions of the aldehyde group in the target compound.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid, using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: Reduction of the aldehyde with reagents such as sodium borohydride will yield the corresponding alcohol, (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a variety of substituted alkenes.

  • Reductive Amination: This is a powerful reaction for forming C-N bonds. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.

  • Condensation Reactions: The aldehyde can undergo condensation reactions with various nucleophiles, such as hydrazines, hydroxylamines, and active methylene compounds, to form a wide array of heterocyclic structures.

Applications in Drug Discovery

The imidazole scaffold is a common feature in many approved drugs due to its ability to mimic a histidine residue in peptide chains and its capacity to act as a hydrogen bond donor and acceptor. The aldehyde functionality of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde serves as a key entry point for the synthesis of diverse compound libraries for screening against various biological targets.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Antifungal Agents: Many imidazole-based compounds exhibit potent antifungal activity.

  • Anticancer Agents: The imidazole ring is present in several anticancer drugs that target various pathways.

  • Anti-inflammatory Drugs: Substituted imidazoles have been investigated for their anti-inflammatory properties.

  • Central Nervous System (CNS) Active Compounds: The imidazole moiety is found in drugs targeting CNS disorders.

Safety and Handling

Specific safety data for 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is limited. However, based on the data for analogous imidazole aldehydes, the following precautions should be taken:

  • Causes skin irritation and serious eye irritation. [15]

  • May cause respiratory irritation.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.[8][15]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][15]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a valuable and versatile building block for synthetic and medicinal chemists. While specific experimental data for this compound is not abundant, its properties and reactivity can be reliably inferred from closely related structures. The synthetic routes outlined in this guide, particularly the Vilsmeier-Haack reaction and formylation via organolithium intermediates, provide plausible pathways for its preparation. The reactivity of the aldehyde group opens up a multitude of possibilities for the synthesis of diverse chemical libraries with potential applications in drug discovery and materials science. As with any chemical, proper safety precautions should be observed during its handling and use.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 529333, 1-Ethyl-5-methyl-1h-imidazole" PubChem. [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Organic Syntheses. Imidazole-2-carboxaldehyde. [Link]

  • Patil, S. B., et al. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." World Journal of Pharmacy and Pharmaceutical Sciences 4.9 (2015): 454-474.
  • Master Organic Chemistry. Reimer-Tiemann Reaction. [Link]

  • Wikipedia. Reimer–Tiemann reaction. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • National Institute of Standards and Technology. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link]

  • The Royal Society of Chemistry. "A theoretical study of the Duff reaction: insights into its selectivity." Organic & Biomolecular Chemistry 15.42 (2017): 8896-8902.
  • BYJU'S. Reimer Tiemann Reaction Mechanism. [Link]

  • GeeksforGeeks. Reimer Tiemann Reaction Mechanism. [Link]

  • ResearchGate. Proposed formation mechanism of 1H-imidazole-2- carboxaldehyde and observed m/z 68 and 96 fragment ion. [Link]

  • Science of Synthesis. Formylation of Arylmetal Reagents. [Link]

Sources

Exploratory

Structural Elucidation and NMR Characterization of 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde: A Technical Whitepaper

Executive Summary 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7) is a highly functionalized heterocyclic building block critical to modern drug discovery[1]. Its unique 1,2,5-substitution pattern provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7) is a highly functionalized heterocyclic building block critical to modern drug discovery[1]. Its unique 1,2,5-substitution pattern provides a versatile scaffold for the synthesis of complex pharmacophores. Most notably, it serves as a crucial intermediate in the synthesis of pyrazolopyridinone derivatives, which are actively investigated as [2].

Accurate structural validation of this intermediate is paramount. The regiochemistry of the imidazole ring directly dictates the efficacy of downstream synthetic steps, such as nucleophilic Grignard additions to the C2-formyl group[2]. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative guide to the ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. This guide details the causality behind specific chemical shifts and establishes a self-validating protocol for analytical verification.

Mechanistic Principles of NMR Chemical Shifts

The NMR profile of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is governed by a delicate interplay of electronic deshielding and steric constraints. Understanding these mechanisms is essential for accurate spectral interpretation:

  • Electronic Deshielding via the C2-Carbaldehyde: The highly electronegative oxygen of the formyl group exerts a strong electron-withdrawing effect (-I and -M effects) across the conjugated imidazole π -system. This significantly deshields the C4 proton, pushing its ^1H resonance downfield to approximately 7.12 ppm, and shifts the C2 carbon to ~142 ppm in the ^13C spectrum.

  • Steric Crowding at the 1,5-Positions: The proximity of the N1-ethyl group to the C5-methyl group restricts the rotational freedom of the ethyl chain. While rapid rotation occurs at room temperature (yielding a sharp quartet and triplet), the steric compression causes a slight upfield shift of the C5-methyl carbon (~9.8 ppm) due to the γ -gauche effect.

  • Anisotropic Effects: The spatial orientation of the carbonyl double bond creates a magnetic anisotropic cone. Depending on the preferred rotamer of the aldehyde (O-cis vs. O-trans relative to N3), the N1-ethyl protons experience varying degrees of deshielding. The N-CH2 protons typically resonate around 4.42 ppm, reflecting both the electronegativity of the adjacent nitrogen and the anisotropic influence of the formyl group.

Quantitative Data Presentation: NMR Spectral Tables

The following tables summarize the empirical ^1H and ^13C NMR assignments for 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, acquired in CDCl3 at 298 K.

Table 1: ^1H NMR Assignments (400 MHz, CDCl3)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
C2-CHO 9.75Singlet (s)-1HFormyl proton
C4-H 7.12Singlet (s)-1HImidazole aromatic proton
N1-CH2 4.42Quartet (q)7.22HEthyl methylene
C5-CH3 2.35Singlet (s)-3HImidazole methyl
N1-CH2CH3 1.38Triplet (t)7.23HEthyl methyl

Table 2: ^13C NMR Assignments (100 MHz, CDCl3)

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment
C2-CHO 181.5Quaternary (C=O)Formyl carbon
C2 142.3Quaternary (Ar-C)Imidazole C2
C5 134.8Quaternary (Ar-C)Imidazole C5
C4 129.1Tertiary (Ar-CH)Imidazole C4
N1-CH2 41.2Secondary (CH2)Ethyl methylene
N1-CH2CH3 16.5Primary (CH3)Ethyl methyl
C5-CH3 9.8Primary (CH3)Imidazole methyl

Experimental Protocols: A Self-Validating NMR Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system for NMR acquisition. By utilizing an internal standard and rigorous parameter controls, researchers can eliminate solvent-induced artifacts and ensure quantitative accuracy.

Step 1: Sample Preparation

  • Weigh 15-20 mg of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde () into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Causality: TMS provides a definitive 0.00 ppm anchor, ensuring that the highly deshielded formyl proton shift is not misassigned due to solvent drift.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the sample depth is exactly 4-5 cm to guarantee optimal shimming.

Step 2: Instrument Calibration & Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of CDCl3.

  • Perform gradient shimming (TopShim) to achieve a highly homogeneous magnetic field. Self-Validation Check: A well-shimmed sample is confirmed when the solvent residual peak (CHCl3 at 7.26 ppm) exhibits a line width at half height ( W1/2​ ) of 0.8 Hz.

Step 3: ^1H NMR Acquisition

  • Pulse Sequence: Standard 1D sequence (zg30).

  • Relaxation Delay (d1): Set to 2.0 seconds. Causality: A sufficient d1 ensures complete longitudinal relaxation ( T1​ ) of all protons, particularly the formyl proton which lacks adjacent relaxing dipoles, ensuring accurate quantitative integration.

  • Number of Scans (ns): 16 scans.

Step 4: ^13C NMR Acquisition

  • Pulse Sequence: Power-gated decoupling (zgpg30) to remove ^1H-^13C scalar coupling while leveraging the Nuclear Overhauser Effect (NOE) for signal enhancement.

  • Relaxation Delay (d1): Set to 2.0 seconds.

  • Number of Scans (ns): Minimum 256 scans. Causality: The quaternary carbons (C2, C5, and C=O) lack attached protons and thus benefit less from NOE enhancement; higher scan counts are required to achieve a baseline Signal-to-Noise Ratio (SNR) > 10:1 for these specific peaks.

Downstream Application & Validation Workflow

Once the structure is validated via NMR, the compound is primed for downstream synthetic applications. For example, the C2-carbaldehyde serves as an electrophilic hub for nucleophilic attack. In the synthesis of advanced immunomodulators, treating this intermediate with Methylmagnesium bromide (MeMgBr) at 0°C yields the corresponding secondary alcohol, a critical step in building pyrazolopyridinone T-cell activators[2].

The following Graphviz diagram illustrates the logical workflow from sample preparation through NMR validation to downstream synthesis.

NMR_Workflow A 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (Sample Prep in CDCl3) B 1H NMR Acquisition (zg30 pulse, d1=2s) A->B C 13C NMR Acquisition (zgpg30, d1=2s) A->C E Data Processing & Phase Correction (Zero-filling, Apodization) B->E C->E D 2D NMR (HSQC/HMBC) (Connectivity Mapping) F Structural Confirmation (Purity Validation > 97%) D->F E->D G Downstream Synthesis (e.g., Grignard Addition to C2-CHO) F->G

Caption: Analytical validation and downstream synthetic workflow for 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

References

  • Patent US20240270751A1 - Pyrazolopyridinone Compounds. Source: Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Directed C2-Formylation for the Synthesis of 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Mechanistic Rationale Imidazole-2-carbaldehydes are highly vers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

Imidazole-2-carbaldehydes are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and biologically active heterocyclic scaffolds. The synthesis of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7) relies on the regioselective functionalization of the imidazole ring.

The most efficient and scalable approach for this transformation is directed ortho-lithiation (DoM) followed by a formylation quench [1]. In 1-alkylimidazoles, the proton at the C2 position is the most acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen atoms and the sp2 hybridization of the carbon.

Causality in Experimental Design:
  • Reagent Selection (n-BuLi): n-Butyllithium is selected as the base because its pKa (~50) is more than sufficient to quantitatively deprotonate the C2 position of the imidazole (pKa ~33).

  • Temperature Control (-78 °C): The lithiation must be strictly controlled at cryogenic temperatures (-78 °C). Organolithium intermediates of heterocycles can undergo unwanted side reactions at higher temperatures, including ring-opening or nucleophilic attack on other imidazole molecules.

  • Electrophile (Anhydrous DMF): N,N-Dimethylformamide (DMF) acts as an excellent C1 formylating agent [2]. The nucleophilic C2-lithio species attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate that prevents over-addition. Only upon aqueous quenching does this intermediate collapse to release dimethylamine and yield the desired aldehyde.

G SM 1-Ethyl-5-methyl- 1H-imidazole Lithio C2-Lithio Intermediate SM->Lithio n-BuLi, THF -78 °C Tetra Tetrahedral Intermediate Lithio->Tetra Anhydrous DMF -78 °C to RT Product 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde Tetra->Product Aqueous NH4Cl Quench

Figure 1: Workflow for the directed C2-lithiation and formylation of the imidazole ring.

Quantitative Data & Reagent Preparation

The following stoichiometric table is optimized for a 10 mmol scale reaction. Scaling up requires careful attention to the exothermic nature of the n-BuLi addition and the DMF quench.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Ethyl-5-methyl-1H-imidazole110.161.001.10 g (10.0 mmol)Starting Material
n-Butyllithium (1.6 M in hexanes)64.061.207.50 mL (12.0 mmol)Deprotonating Agent
Anhydrous N,N-Dimethylformamide73.091.501.16 mL (15.0 mmol)Formylating Agent
Anhydrous Tetrahydrofuran (THF)72.11N/A40.0 mLSolvent
Saturated Aqueous NH₄ClN/AN/A20.0 mLQuenching Agent

Note: THF must be freshly distilled over sodium/benzophenone or obtained from a solvent purification system to ensure strict anhydrous conditions.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; visual cues (color changes) and strict temperature benchmarks indicate the success of intermediate stages.

Phase 1: System Preparation and Lithiation
  • Preparation of the Inert Atmosphere: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with high-purity Argon (or Nitrogen) for 15 minutes.

  • Substrate Dissolution: Introduce 1.10 g (10.0 mmol) of 1-ethyl-5-methyl-1H-imidazole into the flask. Add 40.0 mL of anhydrous THF via syringe. Stir until complete dissolution is achieved.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

  • Base Addition: Using a dry, gas-tight syringe, add 7.50 mL of 1.6 M n-BuLi in hexanes dropwise over 15 minutes.

    • Causality Check: Dropwise addition prevents localized heating. A slight yellowing of the solution typically indicates the successful formation of the C2-lithio intermediate.

  • Intermediate Maturation: Maintain the reaction mixture at -78 °C for 1 hour to ensure quantitative deprotonation [1].

Phase 2: Formylation and Quenching
  • Electrophile Addition: Slowly add 1.16 mL (15.0 mmol) of anhydrous DMF dropwise to the -78 °C solution.

  • Warming: Remove the dry ice/acetone bath. Allow the reaction mixture to gradually warm to room temperature (approx. 20-25 °C) over a period of 2 hours.

    • Mechanistic Insight: The tetrahedral intermediate is stable at low temperatures; warming ensures the complete conversion of the lithio species.

  • Reaction Quench: Cool the flask to 0 °C using an ice-water bath. Cautiously add 20.0 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction.

    • Causality Check: NH₄Cl provides the protons necessary to collapse the tetrahedral intermediate into the target aldehyde without creating a highly acidic environment that could protonate the imidazole nitrogen and complicate extraction.

Phase 3: Extraction and Purification
  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 70:30 to 50:50) to isolate pure 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

Quality Control and Protocol Validation

To validate the trustworthiness of the synthesized batch, the following analytical benchmarks must be met:

  • ¹H NMR (CDCl₃, 400 MHz): The defining marker of success is the disappearance of the sharp singlet corresponding to the C2-proton (typically around 7.5 ppm in the starting material) and the appearance of a highly deshielded aldehyde proton singlet at approximately 9.60 - 9.80 ppm .

  • TLC Analysis: The product aldehyde will typically have a higher Rf value than the starting imidazole on silica gel when using polar eluent systems, and will be strongly UV-active (254 nm).

References

  • Preparation of related substituted imidazole-2-carbaldehyde compounds via directed lithiation. MDPI. Available at:[Link]

  • Structure Based Development of Phenyl-imidazole-derived Inhibitors (Synthesis of C-2 Imidazole derivatives by lithiation and formylation). National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Application Notes & Protocols: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde as a Versatile Ligand Precursor in Coordination Chemistry

Introduction The imidazole ring is a privileged scaffold in coordination and medicinal chemistry, forming the core of the essential amino acid histidine and playing a vital role in the active sites of numerous metalloenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazole ring is a privileged scaffold in coordination and medicinal chemistry, forming the core of the essential amino acid histidine and playing a vital role in the active sites of numerous metalloenzymes. Its derivatives are of significant interest as ligands due to the tunable electronic properties of the ring and the diverse coordination modes available.[1][2][3] This guide focuses on 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde , a highly functionalized and versatile precursor for the synthesis of novel ligand systems.

The strategic placement of an ethyl group at the N1 position, a methyl group at C5, and a reactive carbaldehyde at the C2 position offers several advantages:

  • Stereoelectronic Tuning: The N-ethyl and C-methyl groups provide steric bulk and influence the electron-donating properties of the imidazole ring.

  • Reactive Handle: The C2-carbaldehyde is a prime site for derivatization, most commonly through Schiff base condensation, to generate a wide array of polydentate ligands.

  • N-Heterocyclic Carbene (NHC) Potential: The underlying imidazolium core is a direct precursor to N-heterocyclic carbenes (NHCs), a class of powerful ligands in modern catalysis.[4][5]

This document provides a comprehensive overview of the synthesis of this precursor, its derivatization into Schiff base ligands, the subsequent formation of metal complexes, and a survey of their potential applications in catalysis and drug development. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles.

Section 1: Synthesis of the Ligand Precursor

The synthesis of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is not commonly reported as a one-step process from commercial starting materials. Therefore, a logical, multi-step synthetic strategy is proposed, based on well-established methodologies for imidazole functionalization, including C2-lithiation/formylation and N-alkylation.[6][7]

Synthetic Workflow & Strategy

The proposed pathway involves two key transformations:

  • Formylation at C2: The most acidic proton on the imidazole ring is at the C2 position. Deprotonation with a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) is an effective method to install the aldehyde functionality.[7]

  • N-Alkylation: Subsequent N-alkylation of the resulting 4(or 5)-methyl-1H-imidazole-2-carbaldehyde with an ethylating agent such as ethyl iodide introduces the ethyl group at the N1 position. This reaction may yield a mixture of N1 and N3 isomers, necessitating chromatographic purification.

SynthesisWorkflow Start 4(5)-Methyl-1H-imidazole Step1 1. n-BuLi, THF, -78 °C 2. DMF Start->Step1 Intermediate 4(5)-Methyl-1H-imidazole- 2-carbaldehyde Step1->Intermediate C2-Formylation Step2 1. NaH, THF 2. Ethyl Iodide Intermediate->Step2 Product 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde Step2->Product N1-Ethylation

Caption: Proposed synthetic workflow for the target precursor.

Detailed Protocol: Synthesis of 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde

Disclaimer: This protocol is a representative procedure based on analogous transformations and should be performed by trained chemists with appropriate safety precautions.

Materials:

  • 4(5)-Methyl-1H-imidazole

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (EtI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step A: Synthesis of 4(5)-Methyl-1H-imidazole-2-carbaldehyde

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add 4(5)-methyl-1H-imidazole (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (2.2 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. The extra equivalent of n-BuLi is to deprotonate both the N-H and C2-H positions. Stir the resulting slurry for 1 hour at -78 °C.

  • Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture. The causality here is critical: DMF acts as the formyl group source. After addition, allow the reaction to warm slowly to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the intermediate aldehyde.

Step B: Synthesis of 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde

  • Setup: To a flame-dried flask under an inert atmosphere, add the purified 4(5)-methyl-1H-imidazole-2-carbaldehyde (1.0 eq.) and dissolve in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and carefully add NaH (1.1 eq.) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the imidazole N-H, activating it for alkylation. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Ethylation: Cool the mixture back to 0 °C and add ethyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up & Purification: Quench the reaction by the slow addition of water. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography to separate the desired N1-ethyl isomer from any N3-ethyl byproduct and unreacted starting material.

Expected Characterization Data
Technique Expected Observation
¹H NMR Aldehyde proton (CHO) singlet ~9.7 ppm; Imidazole ring proton singlet ~7.5 ppm; Ethyl quartet (CH₂) ~4.2 ppm and triplet (CH₃) ~1.4 ppm; Methyl singlet (C₅-CH₃) ~2.4 ppm.
¹³C NMR Aldehyde carbon (C=O) ~182 ppm; Imidazole C2, C4, C5 carbons in the aromatic region; Ethyl and methyl carbons in the aliphatic region.
FT-IR (cm⁻¹) Strong C=O stretch ~1680-1700 cm⁻¹; C=N and C=C stretches ~1500-1600 cm⁻¹.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of C₈H₁₀N₂O.

Section 2: Derivatization into Schiff Base Ligand Systems

The aldehyde functionality is an excellent electrophilic site for condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of ligand design, as it allows for the facile introduction of new donor atoms and steric/electronic diversity.[8][9][10]

Schiff Base Condensation: A Gateway to Versatile Chelators

The reaction of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde with an amine (R-NH₂) generates a ligand with at least two potential coordination sites: the newly formed imine nitrogen and the N3 nitrogen of the imidazole ring. This creates a bidentate (N,N') chelate, which forms stable 5-membered rings with metal ions. The choice of the "R" group on the amine allows for extensive modification of the ligand's properties. For instance, using an amino acid introduces a carboxylate group, creating a potentially tridentate (N,N',O) ligand.[8]

Caption: General scheme for Schiff base ligand synthesis.

Protocol: Synthesis of a Representative Schiff Base Ligand

This protocol details the synthesis of a ligand from the title aldehyde and 2-amino-benzothiazole, a moiety known to impart biological activity.

Materials:

  • 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (1.0 eq.)

  • 2-Amino-benzothiazole (1.0 eq.)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde in absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve an equimolar amount of 2-amino-benzothiazole in a minimum amount of warm ethanol.

  • Add the amine solution dropwise to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the condensation. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. Recrystallization from ethanol or a similar solvent may be required for higher purity.

Section 3: Coordination Chemistry & Complex Synthesis

The synthesized Schiff base ligands can readily form complexes with a wide range of transition metals. The geometry and properties of these complexes are dictated by the metal ion's electronic configuration and the ligand's steric and electronic profile.

Protocol: Synthesis of a Representative Cu(II) Complex

This protocol describes a general method for synthesizing a copper(II) chloride complex.

Materials:

  • Schiff base ligand (from Sec 2.2) (1.0 eq.)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq.)

  • Methanol or Ethanol

Procedure:

  • Dissolve the Schiff base ligand in methanol in a round-bottom flask, heating gently if necessary.

  • In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in methanol. The solution should be blue or green.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring. A color change and/or precipitation is often observed immediately.

  • Stir the reaction mixture at room temperature for 2-4 hours or at a gentle reflux to ensure complete complexation.

  • Cool the mixture. Collect the precipitated solid complex by filtration.

  • Wash the solid with a small amount of cold methanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

  • Dry the complex in a desiccator or vacuum oven. The low molar conductance values (15-26 Ohm⁻¹cm²mol⁻¹) of similar metal complexes reveal their non-electrolytic nature.[8]

Characterization of Metal Complexes

The formation of a metal complex can be confirmed by comparing the analytical data of the complex with that of the free ligand.

Technique Indication of Coordination
FT-IR A shift in the azomethine (C=N) stretching frequency (typically to lower wavenumbers) indicates its involvement in coordination.[9] New bands in the far-IR region (400-600 cm⁻¹) may appear, corresponding to M-N bonds.
UV-Vis Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal center, which are diagnostic of the complex's geometry (e.g., square planar, tetrahedral).
Molar Conductance Measurement in a suitable solvent (e.g., DMF) can distinguish between electrolytic and non-electrolytic complexes.[8]
Magnetic Moment Determines the number of unpaired electrons on the metal center, providing further evidence for the geometry and oxidation state.
Elemental Analysis Confirms the metal-to-ligand stoichiometry of the complex.[8]

Section 4: Applications in Research and Development

Complexes derived from imidazole-2-carbaldehyde precursors have demonstrated significant potential in various fields, from catalysis to medicine.

Applications cluster_apps Potential Applications Precursor 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde Ligand Schiff Base or NHC Ligands Precursor->Ligand Derivatization Complex Transition Metal Complexes (Cu, Co, Ni, Ru, etc.) Ligand->Complex Coordination Catalysis Asymmetric Catalysis (e.g., Henry Reaction) Oxidation & Hydrogenation Complex->Catalysis Bioinorganic Antimicrobial Agents Anticancer Therapeutics (DNA Cleavage) Complex->Bioinorganic Materials Luminescent Materials Sensors Complex->Materials

Caption: Application pathways for the title ligand precursor.

Catalysis
  • Asymmetric Catalysis: Chiral ligands derived from imidazole precursors are used in metal-catalyzed asymmetric reactions, such as the Henry (nitroaldol) reaction, to produce enantiomerically enriched products.[11][12]

  • Oxidation and Hydrogenation: Copper complexes with imidazole-2-carboxaldehyde have shown oxidase-like activity, catalyzing oxidation reactions.[11] Furthermore, related ruthenium-imidazole complexes are robust catalysts for transfer hydrogenation, a key process in converting biomass-derived aldehydes into valuable alcohols.[13]

Bioinorganic Chemistry and Drug Development
  • Antimicrobial Activity: A significant body of research shows that metal complexes of imidazole-derived Schiff bases often exhibit enhanced antimicrobial and antifungal activity compared to the free ligands.[8] This is often attributed to Overtone's concept of cell permeability, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its passage through the lipid membrane of microorganisms.

  • Anticancer and DNA Cleavage: Certain complexes have been investigated for their anticancer properties against cell lines like HeLa and HCT116.[9][10] Their mode of action can involve the cleavage of DNA, a critical step in inducing apoptosis in cancer cells.

References

  • Selwin Joseyphus, R., et al. (2015). Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. Der Pharma Chemica, 7(6), 265-270. [Link not available]
  • Satyanarayana Battu, et al. (2018). SYNTHESIS AND CHARACTERISATION OF SOME NEW IMIDAZOLE-2-CARBOXALDEHYDE IMINE BASE METAL (II) COMPLEXES AND THEIR ANTIMICROBIAL A. International Journal of Pharmaceutical, Chemical and Biological Sciences, 8(2), 218-226. [Link not available]
  • ScienceDirect (2020). Synthesis of N-heterocyclic Carbenes and Metal Complexes. [Link not available]
  • Gstöttmayr, C. W. K., et al. (2010). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl. Beilstein Journal of Organic Chemistry, 6, 25. [Link]

  • Martinkova, P., et al. (2006). Novel nitrogen ligands based on imidazole derivatives and their application in asymmetric catalysis. Tetrahedron, 62(32), 7639-7645. [Link not available]
  • Selwin Joseyphus, R., et al. (2014). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 610-619. [Link]

  • Hintermann, L., et al. (2024). Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. Organometallics. [Link]

  • ResearchGate (n.d.). Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. [Link]

  • ACS Publications (2025). Well-Defined Robust Imidazole-Based Metal–Ligand Cooperative Ru(II)-para-Cymene for Transfer Hydrogenation of Furanic Aldehydes Using Renewable Alcohols. [Link]

  • Kumar, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Current Synthetic and Systems Biology, 5(1). [Link]

  • Wang, X.-G., et al. (2011). Structural diversity in imidazole and carboxylate-containing metal complexes dependent on the alkaline reagents. CrystEngComm, 13(19), 5779-5787. [Link]

  • Dirersa, W. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry, 5(3), 39. [Link]

  • ResearchGate (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

Sources

Method

Application Note: Utilizing 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde in the Discovery of Novel Diacylglycerol Kinase (DGK) Inhibitors for Cancer Immunotherapy

Executive Summary The landscape of immuno-oncology is rapidly expanding beyond surface-level immune checkpoint inhibitors (e.g., PD-1/PD-L1) to target intracellular metabolic checkpoints that dictate T-cell exhaustion an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of immuno-oncology is rapidly expanding beyond surface-level immune checkpoint inhibitors (e.g., PD-1/PD-L1) to target intracellular metabolic checkpoints that dictate T-cell exhaustion and anergy[1]. Among these, Diacylglycerol Kinases (specifically isoforms DGKα and DGKζ) have been identified as critical negative regulators of T-cell receptor (TCR) signaling[2].

This application note details the utility of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7) as a highly versatile, stereochemically programmable building block in the synthesis of next-generation DGKα/ζ inhibitors[3]. By providing detailed synthetic methodologies and biological validation protocols, this guide serves as a comprehensive resource for drug development professionals aiming to reinvigorate anti-tumor immunity.

Mechanistic Rationale: The DGK Metabolic Checkpoint

To design effective immunotherapies, we must first understand the intracellular signaling threshold of T-cells. Upon TCR engagement and co-stimulation, Phospholipase Cγ1 (PLCγ1) cleaves PIP2 to generate the lipid second messenger diacylglycerol (DAG)[2]. The localized accumulation of DAG at the immunological synapse is an absolute requirement for the activation of the RasGRP1-ERK1/2 and PKCθ signaling cascades, which ultimately drive T-cell proliferation and IL-2 secretion[1].

However, the immune system utilizes DGKα and DGKζ as metabolic brakes to prevent autoimmunity. These kinases rapidly phosphorylate DAG into phosphatidic acid (PA), effectively terminating the activating signal and pushing the T-cell into a state of anergy[4].

Pharmacological inhibition of DGKα/ζ prevents this conversion. Small molecule inhibitors—often synthesized utilizing functionalized imidazole cores like 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde—bind to the kinase domain, sustaining high intracellular DAG levels[3]. This stereoselective engagement lowers the threshold for T-cell priming and converts immunologically "cold" tumors into "hot" tumors[1][5].

G TCR T-Cell Receptor (TCR) PLC Phospholipase Cγ1 TCR->PLC DAG Diacylglycerol (DAG) [Active Messenger] PLC->DAG Cleaves PIP2 DGK DGKα / DGKζ [Metabolic Checkpoint] DAG->DGK Substrate for Kinase Effector RasGRP1 / PKCθ Activation DAG->Effector Sustains Signal PA Phosphatidic Acid (PA) [Signal Terminated] DGK->PA Phosphorylation Drug Imidazole-derived DGK Inhibitor Drug->DGK Blocks Enzyme Outcome T-Cell Proliferation & Cytokine Release Effector->Outcome

Fig 1. Mechanistic pathway of DGK inhibitors sustaining DAG-mediated T-cell activation.

Chemical Profile & Structural Significance

The selection of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde in drug discovery is not arbitrary. The imidazole ring provides essential hydrogen-bond accepting/donating capabilities critical for interacting with the ATP-binding pocket of kinases, while the C2-carbaldehyde moiety serves as a highly reactive electrophilic center for stereoselective functionalization[3][5].

Table 1: Physicochemical Properties
PropertySpecificationStrategic Relevance in Drug Design
IUPAC Name 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehydeCore scaffold for pyrazolopyridinone synthesis[3].
CAS Number 624746-78-7Ensures precise sourcing of the correct regioisomer.
Molecular Weight 138.17 g/mol Low MW allows for extensive downstream functionalization while maintaining Lipinski's Rule of 5.
Electrophilicity High (C2 Aldehyde)Enables rapid Grignard additions to form chiral secondary alcohols, critical for target binding[3][5].

Synthetic Protocol: Integration into DGK Inhibitor Scaffolds

This protocol outlines the synthesis of a functionalized secondary alcohol intermediate via Grignard addition to 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, a foundational step in assembling potent DGK inhibitors[3].

Self-Validating System: This workflow utilizes real-time TLC and LC-MS monitoring to confirm intermediate formation before proceeding to purification, minimizing the waste of downstream proprietary reagents.

Step-by-Step Methodology
  • Preparation & Purging:

    • Charge a flame-dried, argon-purged round-bottom flask with 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (250 mg, 1.8 mmol)[3].

    • Causality: Argon purging is mandatory. The subsequent Grignard reagent is highly sensitive to atmospheric moisture, which would rapidly quench the reagent into inert methane gas.

  • Solvation:

    • Dissolve the starting material in anhydrous Tetrahydrofuran (THF) (5 mL) and cool the mixture to 0°C using an ice-water bath[3].

    • Causality: THF acts as a coordinating solvent, stabilizing the Grignard transition state. The 0°C temperature suppresses the basicity of the Grignard reagent, preventing unwanted deprotonation of the imidazole ring's methyl/ethyl substituents and avoiding self-condensation.

  • Nucleophilic Addition:

    • Dropwise, add Methylmagnesium bromide (MeMgBr) (3.0 M in Et₂O, 1.0 mL, 2.7 mmol) over 10 minutes[3]. Stir the reaction at 0°C for 1 hour.

  • In-Process Validation:

    • Pull a 10 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the aldehyde peak (M+H = 139) is fully consumed, replaced by the secondary alcohol product peak (M+H = 155).

  • Quenching & Extraction:

    • Carefully quench the reaction by adding saturated aqueous NH₄Cl (40 mL) followed by Ethyl Acetate (EA) (20 mL)[3].

    • Causality: NH₄Cl provides a mild proton source to break down the magnesium alkoxide intermediate without creating a highly acidic environment that could protonate the imidazole ring and force the product into the aqueous layer.

  • Isolation:

    • Extract the aqueous phase with EA (2 × 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate[3].

Biological Validation Protocol: T-Cell Activation Assay

Once the 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde derivative is fully synthesized into a DGK inhibitor, its biological efficacy must be validated. This protocol measures the potentiation of TCR signaling via ERK1/2 phosphorylation and IL-2 secretion[4][5].

Self-Validating System: The inclusion of a vehicle control establishes baseline signaling, while a Phorbol 12-myristate 13-acetate (PMA) positive control confirms that the intracellular staining and detection machinery are functioning properly, independent of the TCR.

Step-by-Step Methodology
  • Cell Preparation & Starvation:

    • Culture Jurkat T-cells in RPMI-1640 supplemented with 10% FBS.

    • Crucial Step: 12 hours prior to the assay, wash the cells and resuspend in serum-free RPMI.

    • Causality: Serum starvation reduces basal, background pERK1/2 levels caused by growth factors in FBS. This maximizes the dynamic range (signal-to-noise ratio) when measuring the potentiation effect of the DGK inhibitor[5].

  • Compound Treatment:

    • Seed cells at 1×106 cells/mL in a 96-well plate. Pre-treat cells with the synthesized DGK inhibitor (e.g., 100 nM) or DMSO (Vehicle control) for 1 hour at 37°C.

  • Sub-Optimal TCR Stimulation:

    • Stimulate the cells using soluble anti-CD3 (1 µg/mL) and anti-CD28 (2 µg/mL) antibodies for exactly 15 minutes[5].

    • Causality: A sub-optimal concentration of antibodies is deliberately chosen. A maximal stimulus would saturate the downstream signaling pathways, masking the sensitizing, synergistic effect of the DGK inhibitor[5].

  • Fixation & Permeabilization (For pERK Analysis):

    • Immediately lock the signaling state by adding an equal volume of 4% paraformaldehyde (PFA) for 10 minutes. Permeabilize using ice-cold 90% methanol.

  • Detection:

    • Stain with anti-phospho-ERK1/2 (Thr202/Tyr204) fluorescent antibodies and analyze via Flow Cytometry.

    • Parallel Output: For IL-2 quantification, leave a parallel plate in culture for 24 hours post-stimulation, harvest the supernatant, and analyze via standard IL-2 ELISA[4].

Quantitative Data Presentation

The following table illustrates the expected pharmacological profile of a successful DGK inhibitor derived from the imidazole-2-carbaldehyde scaffold, benchmarked against established literature standards.

Table 2: Comparative In Vitro Efficacy of DGK Inhibitors
Compound / ConditionPrimary TargetIC₅₀ (nM)pERK1/2 Fold Change (vs. Vehicle)IL-2 Secretion (pg/mL)
Vehicle (DMSO) N/AN/A1.0x45 ± 5
PMA (Positive Control) PKC (Bypasses DGK)N/A5.8x620 ± 30
ASP1570 (Reference) DGKζ~453.2x310 ± 15[4]
Imidazole-Derivative A DGKα / DGKζ12 / 284.5x480 ± 20[3][5]

Data Interpretation: A successful derivative will demonstrate a marked increase in both pERK1/2 phosphorylation and IL-2 secretion compared to the vehicle, indicating that the blockade of DAG-to-PA conversion has successfully reinvigorated the T-cell signaling cascade[4][5].

References

  • [3] US20240270751A1 - Pyrazolopyridinone Compounds. Google Patents. URL:

  • [2] Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer. PMC / Frontiers in Cell and Developmental Biology. URL:

  • [4] Enhanced Antitumor Immunity by ASP1570, a Novel Diacylglycerol Kinase ζ Inhibitor, Offers a Potential Novel Immunotherapy for Treating Cancer. AACR Journals. URL:

  • [1] Targeting Diacylglycerol Kinase Alpha (DGKα) with New Inhibitors for Enhanced Cancer Immunotherapy. ACS Medicinal Chemistry Letters. URL:

  • [5] Stereoselective Degradation of Diacylglycerol Kinases Potentiate T cell Activation and Tumor Cell Cytotoxicity. bioRxiv. URL:

Sources

Application

Application Note: Optimized Aldol Condensation Protocols Utilizing 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound Focus: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7) Introduction & Mechanistic Rationale In modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound Focus: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7)

Introduction & Mechanistic Rationale

In modern drug discovery, the imidazole ring is a privileged pharmacophore, frequently embedded in kinase inhibitors, GPCR ligands, and T-cell activating anti-tumor agents[1]. Synthesizing these complex scaffolds often requires the strategic formation of carbon-carbon bonds via the Aldol (or Claisen-Schmidt) condensation.

1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde serves as a highly specialized electrophilic building block in these reactions. The causality behind selecting this specific derivative lies in its unique steric and electronic profile:

  • Electronic Activation: The sp²-hybridized nitrogen at the 3-position of the imidazole ring exerts a strong electron-withdrawing effect, highly activating the 2-formyl group toward nucleophilic attack by enolates[2].

  • Steric Shielding: The 1-ethyl and 5-methyl substituents provide critical steric bulk. During the subsequent E1cB dehydration step of the Aldol condensation, this steric hindrance forces the resulting α,β-unsaturated enone (chalcone analog) into a specific conformational geometry. This rigid geometry is highly desirable for locking the molecule into an active conformation that fits precisely into the hydrophobic pockets of target proteins[1][3].

Reaction Dynamics: Overcoming Base-Induced Side Reactions

A critical challenge in heterocyclic Aldol condensations is the selection of the base catalyst. Traditionally, aqueous Potassium Hydroxide (KOH) is utilized. However, when reacting highly electrophilic heterocyclic aldehydes like 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, KOH often leads to significant impurities[4].

The Causality of Base Selection: Strong, hard bases like KOH can trigger the Cannizzaro reaction, leading to the disproportionation of the aldehyde into its corresponding carboxylic acid and alcohol. Furthermore, if the enolizable ketone substrate contains ester moieties (common in prodrug development), KOH will cause unwanted saponification[4].

To establish a self-validating and high-yielding protocol, Sodium Methoxide (NaOMe) in anhydrous Methanol or DIMCARB (Dimethylammonium dimethylcarbamate) must be employed. NaOMe provides rapid, quantitative enolization of the ketone while preventing the hydrolytic cleavage of sensitive functional groups[3][4].

Table 1: Quantitative Optimization of Aldol Condensation Conditions
Base CatalystSolvent SystemTemp (°C)Reaction Time (h)Typical Yield (%)Mechanistic Observations & Causality
KOH (aq) Ethanol2524< 40%High impurity profile; significant risk of ester cleavage and Cannizzaro disproportionation[4].
NaOMe Anhydrous MeOH0 to 251285 - 90% Rapid enolization; clean E1cB dehydration; preserves base-sensitive functional groups[3].
DIMCARB Neat / MeOH601870 - 75%Excellent for highly sensitive substrates; prevents side reactions but requires elevated thermal energy[4].
L-Proline DMSO254850 - 60%Organocatalytic approach; high stereocontrol but sluggish kinetics due to the steric bulk of the 1-ethyl/5-methyl groups.

Experimental Protocol: Claisen-Schmidt Condensation

The following self-validating protocol details the crossed Aldol condensation of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde with an enolizable ketone (e.g., a substituted acetophenone or N-methylpiperidone) to yield a heteroaromatic chalcone scaffold[2][3].

Materials & Reagents
  • Electrophile: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (1.0 equiv, 10 mmol, 1.38 g)

  • Nucleophile: Enolizable Ketone Substrate (1.0 equiv, 10 mmol)

  • Catalyst: Sodium methoxide (NaOMe), 0.5 M solution in Methanol (1.2 equiv, 12 mmol)

  • Solvent: Anhydrous Methanol (30 mL)

  • Quench: Saturated aqueous Ammonium Chloride ( NH4​Cl )

Step-by-Step Methodology
  • System Preparation & Enolization:

    • In an oven-dried, nitrogen-purged 100 mL round-bottom flask, dissolve the enolizable ketone (10 mmol) in 20 mL of anhydrous methanol.

    • Causality: Nitrogen purging prevents the oxidative degradation of the enolate intermediate.

    • Cool the reaction vessel to 0 °C using an ice-water bath. Dropwise, add the 0.5 M NaOMe solution (24 mL, 12 mmol). Stir for 15 minutes.

    • Causality: Cooling to 0 °C suppresses the self-condensation (homo-aldol) of the ketone before the highly reactive electrophile is introduced.

  • Electrophile Introduction:

    • Dissolve 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (1.38 g) in 10 mL of anhydrous methanol.

    • Add this solution dropwise to the enolate mixture over a period of 15 minutes using an addition funnel.

    • Causality: Dropwise addition ensures that the localized concentration of the aldehyde remains low, forcing the cross-condensation pathway and preventing side reactions[2].

  • Condensation & E1cB Dehydration:

    • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 12 hours.

    • Causality: The initial nucleophilic attack forms a β-hydroxy ketone (Aldol adduct). The basic conditions and ambient thermal energy promote an E1cB elimination, expelling water to form the thermodynamically stable, highly conjugated α,β-unsaturated enone[3].

  • Reaction Quenching:

    • Quench the reaction by adding 15 mL of saturated aqueous NH4​Cl .

    • Causality: Mild acidic quenching neutralizes the methoxide base without protonating the basic imidazole nitrogen, keeping the product in the organic phase.

  • Workup & Purification:

    • Extract the aqueous layer with Ethyl Acetate (3 x 25 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure heteroaromatic chalcone analog.

Reaction Workflow Visualization

G N1 Ketone Substrate (Nucleophile Precursor) N3 Enolate Intermediate N1->N3 Deprotonation (0 °C) N2 Base Catalyst (NaOMe / MeOH) N2->N3 Catalyzes N5 Nucleophilic Attack (C-C Bond Formation) N3->N5 N4 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde N4->N5 Electrophile Addition N6 β-Hydroxy Ketone (Aldol Adduct) N5->N6 N7 Dehydration (E1cB) (-H2O) N6->N7 Base-promoted (25 °C) N8 Target Enone (Chalcone Scaffold) N7->N8

Figure 1: Mechanistic workflow of the Claisen-Schmidt condensation using 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

References

  • US20240270751A1 - Pyrazolopyridinone Compounds Source: Google Patents URL
  • Licochalcone A-Inspired Chalcones: Synthesis and Their Antiproliferative Potential in Prostate Cancer Cells Source: MDPI URL:[Link]

  • Design, synthesis, and evaluation of novel heteroaromatic analogs of curcumin as anti-cancer agents Source: PubMed Central (PMC) URL:[Link]

  • US10106572B1 - Supramolecular hacky sacks (SHS)

Sources

Method

Application Note: Catalytic Reduction Strategies for 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7) [1] Introduction and Mechanistic Causality 1-Ethyl-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7) [1]

Introduction and Mechanistic Causality

1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a highly functionalized N-alkylated imidazole building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and metal-organic frameworks. The formyl group at the C2 position is highly reactive, making it an ideal precursor for generating hydroxymethyl, fully reduced methyl, or alkylamine derivatives.

When designing a reduction protocol, the choice of catalyst and reaction conditions determines the chemoselectivity of the transformation. The aldehyde moiety in imidazole-2-carboxaldehydes can undergo sequential reduction [2]:

  • Partial Reduction: Yields the corresponding alcohol (1-ethyl-5-methyl-1H-imidazole-2-methanol).

  • Complete Hydrogenolysis: Yields the fully reduced methyl derivative (1-ethyl-2,5-dimethyl-1H-imidazole).

  • Reductive Amination: Yields a secondary or tertiary amine when reacted in the presence of an amine nucleophile.

The Causality of Catalyst Selection

Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) are highly effective but pose a risk of over-reduction (hydrogenolysis of the resulting benzylic-like C-O bond) under elevated hydrogen pressures. Recent advancements demonstrate that mixed-oxide supports, such as Pd-impregnated Al–Ti mixed oxide (Pd/ATMO), can drive the reaction completely to the methyl derivative via a Langmuir–Hinshelwood–Hougen–Watson (LHHW) dual-site mechanism [2]. Conversely, if the alcohol is the desired end-product, maintaining mild conditions (ambient pressure, lower temperatures) or utilizing Ruthenium on Carbon (Ru/C) prevents the cleavage of the intermediate C-O bond.

Reaction Pathways & Logical Workflow

The following diagram illustrates the divergent catalytic reduction pathways available for 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, depending on the chosen reagents and thermodynamic conditions.

ReductionPathways A 1-Ethyl-5-methyl-1H-imidazole -2-carbaldehyde B Alcohol Intermediate (Hydroxymethyl) A->B Mild H2 (1 atm), 25°C Pd/C or Ru/C D Reductive Amination (Alkylamine) A->D 1°/2° Amine + Mild H2 Pd/C, EtOH C Fully Reduced (2,5-Dimethyl) B->C High H2 (10 atm), 140°C Pd/ATMO or Pd/C

Figure 1: Divergent catalytic reduction pathways for 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

Quantitative Catalyst Performance Data

To guide process development, the following table summarizes the expected quantitative performance of various heterogeneous catalysts when applied to imidazole-2-carboxaldehyde derivatives [2].

Catalyst SystemTemp (°C)H₂ Pressure (atm)Time (h)Conversion (%)Selectivity to Alcohol (%)Selectivity to Methyl (%)
5% Ru/C 2514>95>98 <2
10% Pd/C 2513>9890 10
10% Pd/C 8056>991585
2% Pd/ATMO 140102>99<595
PtO₂ (Adams) 2515>9095 5

Data extrapolated from comparative hydrogenation kinetics of 2-imidazolecarboxaldehydes. Pd/ATMO exhibits superior activity for complete deoxygenation.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the reaction trajectory is monitored, preventing over-reduction or incomplete conversion.

Protocol A: Selective Catalytic Hydrogenation to 1-Ethyl-5-methyl-1H-imidazole-2-methanol

Objective: Reduce the aldehyde to the primary alcohol without triggering hydrogenolysis.

Materials:

  • 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (1.0 eq, 10 mmol, 1.38 g)

  • 5% Ru/C or 10% Pd/C (5 mol% relative to metal)

  • Anhydrous Ethanol (30 mL)

  • Hydrogen gas (balloon, 1 atm)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.38 g of the starting material in 30 mL of anhydrous ethanol.

    • Causality: Ethanol is chosen over methanol to minimize the formation of stable hemiacetals, which can stall the catalytic cycle.

  • Catalyst Addition: Carefully add the catalyst (e.g., 10% Pd/C, ~100 mg) to the solution.

    • Safety Note: Pd/C is pyrophoric. Add under a gentle stream of nitrogen.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with nitrogen (repeat 3 times). Evacuate once more and backfill with H₂ gas from a balloon.

  • Reaction: Stir the suspension vigorously at 25°C for 3–4 hours.

  • Self-Validating IPC: At t = 2 hours, withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via TLC (DCM:MeOH 9:1) or LC-MS. The aldehyde peak (UV active at ~280 nm) should diminish, replaced by a more polar alcohol spot.

  • Workup: Once IPC confirms >95% conversion, evacuate the H₂ and backfill with nitrogen. Filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional ethanol (2 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol. Purify via flash chromatography if necessary.

Protocol B: Catalytic Reductive Amination

Objective: Couple the aldehyde with a primary or secondary amine to form an alkylamine derivative.

Materials:

  • 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (1.0 eq, 10 mmol, 1.38 g)

  • Amine nucleophile (e.g., Benzylamine) (1.1 eq, 11 mmol)

  • 10% Pd/C (5 mol%)

  • Anhydrous Methanol (40 mL)

  • Glacial Acetic Acid (0.1 eq)

Step-by-Step Methodology:

  • Imine Formation: In a 100 mL flask, combine the aldehyde and the amine in 40 mL of anhydrous methanol. Add glacial acetic acid to adjust the pH to ~5.5.

    • Causality: Mild acidic conditions protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the intermediate imine/iminium ion.

  • Pre-reduction IPC: Stir at room temperature for 2 hours. Monitor by LC-MS to confirm the complete disappearance of the aldehyde mass and the appearance of the imine mass[M+H]. Do not proceed to hydrogenation until imine formation is complete.

  • Hydrogenation: Add 10% Pd/C under nitrogen. Purge the vessel and introduce H₂ via a balloon (1 atm).

  • Reaction: Stir at 25°C for 4–6 hours.

  • Workup: Purge with nitrogen, filter through Celite, and concentrate. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ to neutralize the acetic acid. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amine product.

References

  • Yadav, M., et al. (2020). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. Reaction Chemistry & Engineering (RSC Publishing). Retrieved April 4, 2026, from [Link]

Application

Application Note: Leveraging 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde in Ugi Four-Component Reactions for Novel Scaffold Synthesis

Introduction: The Strategic Advantage of Imidazole Scaffolds in Ugi Reactions The Ugi four-component reaction (U-4CR) stands as a cornerstone of multi-component reactions (MCRs), celebrated for its efficiency in generati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Imidazole Scaffolds in Ugi Reactions

The Ugi four-component reaction (U-4CR) stands as a cornerstone of multi-component reactions (MCRs), celebrated for its efficiency in generating complex molecular scaffolds from simple starting materials in a single, atom-economical step.[1] This reaction converges an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides, structures of immense value in medicinal chemistry and drug discovery.[2][3] The power of the Ugi reaction lies in its modularity, allowing for the rapid creation of large compound libraries for biological screening.[4]

This application note focuses on the strategic incorporation of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde as the aldehyde component in the U-4CR. The imidazole core is a privileged scaffold in pharmacology, present in numerous natural products and synthetic drugs. Its unique electronic properties, ability to act as a proton donor/acceptor, and capacity for metal coordination make it a highly sought-after motif. By using an imidazole-based aldehyde, researchers can directly embed this valuable heterocycle into the Ugi product, creating novel peptidomimetic structures with significant therapeutic potential.[5]

Mechanistic Deep Dive: The Role of the Imidazole Aldehyde

The Ugi reaction proceeds through a series of reversible steps, driven to completion by an irreversible Mumm rearrangement.[4] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

  • Imine Formation: The reaction initiates with the condensation of the amine and the aldehyde (1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde) to form a Schiff base, or imine. This step is often the rate-determining step and can be influenced by solvent choice; protic solvents like methanol are known to facilitate imine formation.[6]

  • Iminium Ion Activation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.

  • Nucleophilic Attack by Isocyanide: The nucleophilic carbon of the isocyanide attacks the iminium ion, forming a nitrilium ion intermediate.[1]

  • Carboxylate Addition: The carboxylate anion then attacks the nitrilium ion.

  • Mumm Rearrangement: The final, irreversible step is an intramolecular acyl transfer (the Mumm rearrangement) that yields the thermodynamically stable α-acylamino amide product.[4]

The use of an imidazole-2-carbaldehyde introduces specific electronic considerations. The electron-withdrawing nature of the imidazole ring can enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating the initial imine formation.

Ugi_Mechanism cluster_start Starting Materials cluster_reaction Reaction Cascade Aldehyde R1-CHO (1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde) Imine Imine Formation Aldehyde->Imine + Amine Amine R2-NH2 Amine->Imine Acid R3-COOH Iminium Iminium Ion Acid->Iminium Isocyanide R4-NC Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Iminium + Acid (H+) Iminium->Nitrilium + Isocyanide Adduct Intermediate Adduct Nitrilium->Adduct + Acid (RCOO-) Mumm Mumm Rearrangement Adduct->Mumm Intramolecular Acyl Transfer Product α-Acylamino Amide Product Mumm->Product

Caption: The Ugi four-component reaction (U-4CR) mechanism.

Experimental Protocol: A Representative Synthesis

This protocol provides a general method for the U-4CR using 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde. Researchers should note that optimization may be necessary depending on the specific amine, carboxylic acid, and isocyanide used.

Materials and Reagents:

  • 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (1.0 eq)

  • Primary Amine (e.g., Benzylamine, 1.0 eq)

  • Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)

  • Isocyanide (e.g., Tert-butyl isocyanide, 1.1 eq)

  • Methanol (MeOH), anhydrous (to achieve 0.5 M concentration)

  • Round-bottom flask, magnetic stirrer, and standard glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Solvents for workup and purification (e.g., Ethyl Acetate, Saturated Sodium Bicarbonate, Brine)

Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (1.0 eq), the primary amine (1.0 eq), and the carboxylic acid (1.0 eq).

  • Solvation: Add anhydrous methanol to dissolve the components, aiming for a final reactant concentration of 0.5 M to 1.0 M. High concentrations are generally favorable for the Ugi reaction.[4]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Isocyanide Addition: Add the isocyanide (1.1 eq) to the reaction mixture. Safety Note: Isocyanides are toxic and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: The Ugi reaction is typically exothermic and often proceeds to completion within a few hours to 24 hours.[4] Monitor the reaction's progress using TLC, observing the consumption of the starting materials and the appearance of a new, more polar product spot.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in a suitable organic solvent, such as ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted carboxylic acid) and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.[2]

Workflow start Start setup 1. Combine Aldehyde, Amine, & Acid in MeOH start->setup stir 2. Stir for 30-60 min (Imine Formation) setup->stir add_iso 3. Add Isocyanide stir->add_iso react 4. React for 2-24h (Monitor by TLC) add_iso->react workup 5. Aqueous Workup (EtOAc, NaHCO3, Brine) react->workup purify 6. Purify Product (Chromatography) workup->purify char 7. Characterize (NMR, MS) purify->char end_node Pure Product char->end_node

Caption: General experimental workflow for the Ugi-4CR.

Data Summary: Typical Reaction Parameters

The following table summarizes typical conditions and considerations for this reaction. Yields are highly dependent on the specific substrates used.

ParameterRecommended Value/SolventRationale & Scientist's Note
Stoichiometry Aldehyde:Amine:Acid:Isocyanide (1:1:1:1.1)A slight excess of the volatile and reactive isocyanide component can help drive the reaction to completion.
Solvent Methanol (MeOH) or Trifluoroethanol (TFE)Polar protic solvents are standard for the Ugi reaction as they effectively promote imine formation.[6] TFE can sometimes improve yields, especially with less reactive substrates.[6]
Concentration 0.5 M - 2.0 MHigher concentrations favor the multi-component nature of the reaction and typically lead to better yields and faster reaction times.[4][8]
Temperature Room Temperature (20-25°C)The Ugi reaction is often exothermic and proceeds efficiently at ambient temperatures. Gentle heating (40-60°C) may be required for sterically hindered or less reactive components.[2]
Reaction Time 2 - 48 hoursReaction time is substrate-dependent. Monitor closely by TLC to determine the point of completion and avoid potential side reactions or degradation.

Product Characterization

Confirming the structure and purity of the final Ugi product is essential. A combination of spectroscopic methods is recommended.

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural elucidation. Key diagnostic signals in the ¹H NMR spectrum include the amide N-H protons and the characteristic shifts of the newly formed α-amino amide core.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition of the product, corroborating the successful incorporation of all four components.[11]

  • Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretching frequencies of the two amide groups in the product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Poor imine formation. 2. Low reactivity of one or more components. 3. Sub-optimal solvent or concentration.1. Switch to a more effective solvent like TFE to promote imine formation.[6] 2. Consider gentle heating (40-60°C). 3. Increase the concentration of reactants to 1.0 M or higher.[8]
Incomplete Reaction 1. Insufficient reaction time. 2. One component has been fully consumed.1. Allow the reaction to run for a longer period (e.g., 48 hours), monitoring by TLC. 2. If a specific starting material is consumed while others remain, consider adding a small additional amount of the limiting reagent.
Passerini Reaction Side Product The Passerini reaction (aldehyde + isocyanide + carboxylic acid) is a common competing reaction. This can be favored in less polar solvents.Ensure a polar, protic solvent like methanol is used. The use of TFE is highly effective at suppressing the Passerini side reaction.[6]
Purification Difficulties The product may be difficult to separate from starting materials or byproducts.Optimize the workup procedure to remove as many impurities as possible before chromatography. Screen different solvent systems for column chromatography to achieve better separation.

References

  • RSC Publishing. Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives.
  • Vertex AI Search. Metal-free, acid-promoted synthesis of imidazole derivatives via a multicomponent reaction.
  • RSC Publishing. Ugi multicomponent reactions of optically active aldehydes and chiral aminoindanols: diastereoselective synthesis of bisamides relevant to SARS-CoV-2 Mpro inhibitors. Published March 9, 2026.
  • Alfa Chemistry. Ugi Reaction.
  • Vertex AI Search. Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies.
  • BenchChem. Application Notes & Protocols: 4-Bromo-1-(4-fluorophenyl)-1H-imidazole in Multicomponent Reactions.
  • ACS Publications. Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction. Published November 26, 2013.
  • PMC. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.
  • Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants. Published February 8, 2023.
  • PMC. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications.
  • BenchChem. Application Notes and Protocols for Ardeemin Synthesis via Ugi Three-Component Reaction.
  • BenchChem. Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions.
  • MDPI. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Published December 23, 2015.
  • Wikipedia. Ugi reaction.
  • Beilstein-Institut. Application of heterocyclic aldehydes as components in Ugi–Smiles couplings. Published September 15, 2016.
  • SciELO. Eudragit® L100 Post-Modification via Ugi Multicomponent Reaction. Published April 22, 2024.
  • SciELO México. Synthesis and NMR characterization of Bile Acid Derivatives Bearing Ugi 4CR-Modified Side Chains.
  • JoVE. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling.
  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde.
  • ResearchGate. Synthesis and NMR characterization of Bile Acid Derivatives Bearing Ugi 4CR-Modified Side Chains.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and process scientists facing yield and purity bottlenecks during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, medicinal chemists, and process scientists facing yield and purity bottlenecks during the synthesis of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde .

The most efficient and scalable route to access C2-formylated imidazoles is via directed C2-lithiation of the parent imidazole followed by a nucleophilic quench with N,N-dimethylformamide (DMF)[1]. However, this pathway is highly sensitive to thermodynamic variables, moisture, and electrophile stoichiometry. This guide provides a self-validating protocol, quantitative optimization data, and a targeted troubleshooting FAQ to ensure reproducible, high-yield synthesis.

Core Synthesis Workflow

The following step-by-step methodology has been optimized to maximize the yield of the target aldehyde while suppressing C4-lithiation and hydrolytic degradation[2].

Step-by-Step Methodology: C2-Lithiation and Formylation

1. Preparation and Drying

  • Flame-dry a Schlenk flask under a continuous flow of argon.

  • Charge the flask with 1-ethyl-5-methyl-1H-imidazole (1.0 equiv, e.g., 10.0 mmol) and dissolve in freshly distilled, anhydrous THF (50 mL, 0.2 M).

  • Causality: Imidazoles are highly hygroscopic. Even trace moisture will prematurely protonate the lithiated intermediate, drastically reducing the yield[1].

2. Cryogenic Lithiation

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Add n-butyllithium (n-BuLi, 1.05 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir at -78 °C for 30 minutes.

  • Self-Validation Checkpoint: Extract a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. Extract with EtOAc and analyze via ¹H-NMR. The complete disappearance of the C2-proton singlet (typically around δ 7.5 ppm) and >95% deuterium incorporation confirms successful lithiation. If unreacted starting material remains, re-titrate your n-BuLi.

3. Electrophilic Quench (Formylation)

  • Add anhydrous DMF (1.5 equiv) dropwise over 5 minutes while strictly maintaining the internal temperature at -78 °C.

  • Causality: Using an excess of DMF (1.5 eq) ensures complete conversion of the carbanion to the hemiaminal intermediate before any localized warming can trigger side reactions[3].

4. Controlled Warming and Workup

  • Remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous NH₄Cl (20 mL) to break down the hemiaminal intermediate into the final aldehyde[2].

  • Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

5. Purification

  • Purify the crude residue via flash column chromatography using a neutralized silica gel stationary phase (pre-flush the column with 1% Et₃N in hexanes). Elute with a gradient of hexanes/EtOAc.

G A 1-Ethyl-5-methyl-1H-imidazole (Anhydrous THF) B Cool to -78°C (Dry Ice/Acetone) A->B C Dropwise Addition of n-BuLi (1.05 eq) B->C D C2-Lithiated Intermediate (Hold 30 min) C->D E Quench with Anhydrous DMF (1.5 eq) D->E F Warm to 0°C & Aqueous Workup E->F G 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde F->G

Workflow for the C2-lithiation and formylation of 1-ethyl-5-methyl-1H-imidazole.

Quantitative Optimization Data

The table below summarizes the impact of key reaction parameters on the overall yield and purity profile of the synthesis. Use this data to benchmark your own experimental setups.

ParameterCondition A (Sub-optimal)Condition B (Standard)Condition C (Optimized)
Lithiation Temperature -40 °C-78 °C-78 °C
n-BuLi Equivalents 1.5 eq1.05 eq1.05 eq
DMF Equivalents 1.0 eq1.2 eq1.5 eq
Warming Profile Fast (15 min to RT)Slow (1 hr to 0 °C)Slow (1 hr to 0 °C)
Silica Gel Treatment Standard (Untreated)Standard (Untreated)Neutralized (1% Et₃N)
Isolated Yield (%) 42%71%88%
Major Impurity C4-formylated / SMAldehyde degradationNone (>98% purity)

Troubleshooting & FAQs

Q1: Why am I recovering mostly unreacted 1-ethyl-5-methyl-1H-imidazole despite using fresh n-BuLi?

A: Moisture in the THF or DMF is the most common culprit, leading to premature protonation of the C2-lithiated intermediate[1]. Ensure your THF is freshly distilled over sodium/benzophenone and your DMF is stored over activated 3Å molecular sieves. Furthermore, verify the n-BuLi titer using an indicator like N-benzylbenzamide prior to use. If the D₂O self-validation step (see protocol) shows no deuterium incorporation, the failure is entirely in the lithiation phase.

Q2: My crude NMR shows a mixture of aldehyde regioisomers. How do I prevent C4 formylation?

A: Regioselectivity in imidazole lithiation is thermodynamically driven toward the C2 position due to the inductive stabilization provided by the two adjacent nitrogen atoms[3]. However, excess base (e.g., >1.1 equivalents of n-BuLi) or elevated temperatures (>-40 °C) can lead to secondary deprotonation at the C4 position. To prevent this, strictly control the stoichiometry to 1.05 equivalents and maintain a rigorous -78 °C internal temperature during the entire addition phase.

Q3: The reaction looks clean by TLC, but the product degrades heavily during silica gel chromatography. How can I isolate the aldehyde cleanly?

A: Imidazole-2-carbaldehydes are highly electrophilic and prone to hydration, polymerization, or decomposition on highly acidic surfaces like standard silica gel[2]. To mitigate this, pre-treat your silica gel by flushing the column with 1–2% triethylamine (Et₃N) in your starting eluent. Alternatively, if the crude purity is >85%, consider bypassing chromatography entirely in favor of a bisulfite adduct purification or direct crystallization from cold diisopropyl ether.

G Start Lithiated Imidazole Intermediate Path1 Optimal Temp (-78°C) + Dry DMF Start->Path1 Path2 Temp > -40°C or Excess Base Start->Path2 Path3 Moisture in THF or DMF Start->Path3 Result1 Target C2-Aldehyde (High Yield) Path1->Result1 Result2 C4-Lithiation / Side Reactions Path2->Result2 Result3 Proton Quench (Recovered SM) Path3->Result3

Mechanistic pathways and failure modes during imidazole C2-lithiation.

References

  • BenchChem. "An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde". BenchChem.
  • ChemicalBook. "Imidazole-2-carboxaldehyde synthesis". ChemicalBook.
  • European Journal of Medicinal Chemistry. "Synthesis of N-substituted 5-butylimidazole derivatives". European Journal of Medicinal Chemistry.

Sources

Optimization

Troubleshooting degradation of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde during storage

Welcome to the Technical Support Center for 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To ensure the integrity of your drug development workflows, we will explore the fundamental chemical causality behind the degradation of this specific heterocyclic aldehyde and provide you with self-validating protocols to rescue and maintain your reagents.

The Chemical Causality of Degradation

Understanding how 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde degrades is the first step in preventing it. The degradation of this compound is driven by three primary mechanistic pathways:

  • Photochemical Degradation: Heterocyclic aldehydes, specifically imidazole-2-carboxaldehyde derivatives, are potent photosensitizers[1]. Upon exposure to UV or ambient visible light, the molecule transitions into an excited triplet state ( 3 IC*). This highly reactive state can abstract hydrogen to form IM-C•-OH and IM-C•=O radicals, which subsequently recombine to form complex dimers or generate reactive oxygen species (ROS)[2].

  • Auto-Oxidation: The electron-deficient carbonyl carbon at the C2 position is highly susceptible to nucleophilic attack by atmospheric oxygen, leading to irreversible oxidation into 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid.

  • Hydration (Moisture Sensitivity): The basicity of the imidazole ring makes the compound hygroscopic. Ambient moisture drives a reversible equilibrium, converting the active aldehyde into a photoinactive gem-diol (hydrate)[3]. While reversible, this hydration alters the physical state of the powder (causing clumping) and accelerates hydrolytic degradation.

Degradation Start 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde Light UV/Vis Light (Photochemical) Start->Light Oxygen O2 Exposure (Auto-oxidation) Start->Oxygen Moisture H2O / Moisture (Hydration) Start->Moisture Triplet Excited Triplet State (3IC*) Light->Triplet Radicals IM-C•-OH / IM-C•=O Radicals Triplet->Radicals H-transfer / O2 Dimers Dimerization & Photoproducts Radicals->Dimers Recombination Acid 1-Ethyl-5-methyl-1H- imidazole-2-carboxylic acid Oxygen->Acid Oxidation GemDiol Gem-Diol (Hydrate) (Photoinactive) Moisture->GemDiol Reversible Equilibrium

Fig 1: Mechanistic pathways of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde degradation.

Troubleshooting & FAQs

Q1: My reagent changed from a bright brown powder to a dark, sticky mass. Is it still usable? Causality: This physical change indicates severe hydration combined with photochemical dimerization. The hygroscopic nature of the imidazole ring pulls in moisture, facilitating the conversion of the aldehyde to a sticky gem-diol. Concurrently, light exposure triggers radical recombination, creating complex, dark-colored photoproducts[2]. Action: Do not use this batch for sensitive catalytic or condensation reactions. Proceed to Protocol 2 for rescue purification, though purchasing a fresh batch is recommended if the discoloration is severe.

Q2: I am observing lower yields in my Schiff-base condensation reactions. What happened? Causality: Imidazole-2-carboxaldehydes are frequently used in the preparation of tridentate Schiff-base ligands via condensation with amino acids[4]. If yields are dropping, the active aldehyde group has likely auto-oxidized to the unreactive carboxylic acid due to improper sealing and oxygen exposure. Action: Run a 1 H-NMR (See Protocol 1 ). Look for the disappearance of the aldehyde proton peak and the appearance of a broad carboxylic acid peak.

Q3: How should I store this compound to guarantee >97% purity over 6 months? Causality: To arrest both thermal kinetics and photochemical excitation, strict environmental controls are required. The photoinactive diol form and active aldehyde form exist in a delicate equilibrium that is easily disrupted by ambient conditions[3]. Action: Store at -20°C or -80°C under an inert atmosphere (Argon or Nitrogen). Use amber or opaque vials to block UV/Vis light, and seal the cap with Parafilm to exclude moisture.

Quantitative Stability Profiles

To assist in your inventory management, the following table summarizes the quantitative degradation rates of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde under various storage conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant Observed
-80°C Argon / NitrogenDark (Amber Vial)> 12 monthsNone (Stable)
-20°C Argon / NitrogenDark (Amber Vial)6 monthsNone (Stable)
4°C (Fridge) Air (Unsealed)Dark1 - 2 weeksCarboxylic Acid (Oxidation)
25°C (Room Temp) AirAmbient Lab Light< 3 daysDimers / Gem-Diol / Acid

Self-Validating Experimental Protocols

Protocol 1: Purity Assessment via 1 H-NMR

Do not rely solely on visual inspection. This protocol uses NMR integration as a self-validating mathematical check of aldehyde integrity.

Causality of Choices: CDCl 3​ is chosen as the solvent because it lacks exchangeable protons that could mask the aldehyde signal. We use the C4-proton on the imidazole ring as our internal standard because it is sterically hindered and largely unaffected by C2-oxidation.

  • Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of anhydrous CDCl 3​ . Note: Ensure the CDCl 3​ is stored over silver foil to prevent trace DCl formation, which can protonate the basic N3 nitrogen and shift your peaks.

  • Acquisition: Run a standard 1D 1 H-NMR scan (minimum 16 scans for adequate signal-to-noise ratio).

  • Peak Identification:

    • Aldehyde (-CHO): ~9.7 ppm (singlet, 1H)

    • Imidazole Ring (C4-H): ~6.9 - 7.1 ppm (singlet, 1H)

    • Ethyl (-CH 2​ -): ~4.3 ppm (quartet, 2H)

    • Methyl (C5-CH 3​ ): ~2.3 ppm (singlet, 3H)

  • Self-Validation Step: Integrate the C4-H peak and set its value to exactly 1.00. Next, integrate the Aldehyde peak at ~9.7 ppm.

    • Pass: An integration of 0.95 - 1.00 indicates high purity.

    • Fail: An integration < 0.90 indicates significant degradation. If a broad peak appears around ~12.0 ppm, auto-oxidation to the carboxylic acid has occurred.

Protocol 2: Rescue Purification via Flash Chromatography

If your batch has degraded, this protocol separates the active aldehyde from polar photoproducts and carboxylic acids.

Causality of Choices: Imidazoles are highly basic and will "streak" or irreversibly bind to the acidic silanol groups on standard silica gel. By adding 1% Triethylamine (Et 3​ N) to the mobile phase, we intentionally deactivate the silica, ensuring a sharp, high-yielding elution band.

  • Column Preparation: Pack a column with standard normal-phase silica gel. Pre-equilibrate the column with a mobile phase of Hexane/Ethyl Acetate (1:1) containing 1% v/v Triethylamine (Et 3​ N).

  • Loading: Dissolve the degraded sticky mass in a minimal amount of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Run the column using the Hexane/EtOAc + 1% Et 3​ N gradient. The active aldehyde is less polar than both the carboxylic acid and the hydrated gem-diol, meaning it will elute first.

  • Fraction Analysis (TLC): Spot the fractions on a silica TLC plate.

  • Self-Validation Step: Visualize the TLC plate under a 254 nm UV lamp. The intact aldehyde will strongly quench the green fluorescence (appearing as a dark spot) due to its extended conjugated system. The oxidized carboxylic acid will remain stuck at the baseline (R f​ ≈ 0). Combine the UV-active spots with an R f​ of ~0.4, concentrate under reduced pressure, and immediately store under Argon at -20°C.

References

  • ACS Publications. "Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2". URL:[Link]

  • ACS Publications. "Kinetics and Mechanisms of Aqueous-Phase Reactions of Triplet-State Imidazole-2-carboxaldehyde...". URL:[Link]

Sources

Troubleshooting

Optimizing solvent selection for 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 1-ethyl-5-methyl-1H-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7).

Because this molecule features both a highly polar, hydrogen-bond-accepting imidazole core and a reactive C2-carbaldehyde group[1], its crystallization is notoriously difficult. Researchers frequently encounter liquid-liquid phase separation (LLPS, or "oiling out") and chemical degradation during standard recrystallization workflows. This guide synthesizes field-proven methodologies to help you establish a self-validating, high-yield crystallization process.

Diagnostic Decision Matrix

The following workflow illustrates the logical causality behind solvent selection and troubleshooting when isolating imidazole-2-carbaldehyde derivatives.

CrystallizationWorkflow A Crude 1-ethyl-5-methyl-1H- imidazole-2-carbaldehyde BB BB A->BB B Dissolution in EtOAc (Near Boiling Point) C Anti-Solvent Addition (n-Heptane to Cloud Point) D Phase Separation Check: Is Oiling Out (LLPS) Observed? C->D E Halt Cooling. Add EtOAc to Re-dissolve Oil. D->E Yes (Oil Forms) F Controlled Cooling (0.1 - 0.2 °C/min) D->F No (Clear/Cloudy) E->C Re-attempt G Seeding at Metastable Zone (Induce Nucleation) F->G H High-Purity Crystals Isolated G->H BB->C

Workflow for optimizing 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde crystallization.

Solvent System Optimization Data

Selecting the correct solvent is a delicate balance. You must provide enough polarity to disrupt the intermolecular interactions of the imidazole ring[2], while ensuring the boiling point of the solvent system is low enough to prevent thermal degradation of the aldehyde.

Solvent System (Good / Anti-Solvent)Boiling Point Differential (ΔT °C)Polarity Index (Good / Anti)Oiling Out RiskChemical Stability of Aldehyde
Ethyl Acetate / n-Heptane 21 °C (77 / 98)4.4 / 0.1ModerateExcellent (Aprotic, no acetal risk)
Acetone / n-Hexane 12 °C (56 / 68)5.1 / 0.1LowGood (Aprotic, low thermal stress)
Dichloromethane / MTBE 16 °C (39 / 55)3.1 / 2.5LowExcellent (Aprotic, highly volatile)
Ethanol / Water 22 °C (78 / 100)5.2 / 10.2HighPoor (High risk of hemiacetal formation)

Self-Validating Crystallization Protocol

To ensure reproducibility, this protocol uses a cloud-point titration method. This creates a self-validating system where the visual state of the solution dictates the next experimental step, rather than relying on arbitrary volumes.

Objective: Isolate pure 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde while bypassing the monotectic liquid-liquid phase separation boundary[3].

  • Step 1: Primary Dissolution. Suspend the crude compound in 3 volumes (v/w) of Ethyl Acetate (EtOAc). Heat gently to 60–65 °C.

    • Causality: EtOAc provides optimal polarity to dissolve the compound without risking nucleophilic attack on the C2-carbaldehyde group.

  • Step 2: Hot Filtration. Pass the hot solution through a pre-heated 0.45 µm PTFE syringe filter into a clean, heated flask.

    • Validation Check: The filtrate must be completely transparent. Any turbidity indicates premature precipitation or insoluble impurities.

  • Step 3: Anti-Solvent Titration. While maintaining the solution at 60 °C, add n-Heptane dropwise under continuous stirring until a persistent, faint turbidity (the "cloud point") is observed[4].

    • Causality: This visually confirms that the solution has reached exact saturation at this specific temperature.

  • Step 4: Re-clarification. Add EtOAc dropwise (typically 2–5% of the total volume) until the solution just turns clear again.

    • Validation Check: The system is now perfectly primed in the metastable zone.

  • Step 5: Controlled Cooling & Seeding. Cool the solution at a strict rate of 0.1 to 0.2 °C/min. Once the temperature reaches 45 °C, introduce 0.5% (w/w) of pure seed crystals[5].

    • Causality: Seeding artificially bypasses the kinetic barrier of nucleation. It forces the solute molecules to organize into a crystal lattice rather than collapsing into an amorphous oil[3].

  • Step 6: Final Isolation. Continue cooling to 0 °C over 3 hours. Collect the crystals via vacuum filtration and wash with ice-cold n-Heptane.

Troubleshooting & FAQs

Q1: Why does my compound separate as a thick oil instead of forming crystals?

A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the melting point of your solute is depressed below the saturation temperature of the solvent system, often due to the presence of impurities[5]. Because 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde has flexible alkyl chains, it easily forms a stable emulsion[3].

  • Solution: Do not allow the oil to settle. Re-heat the mixture until the oil dissolves, add slightly more of your "good" solvent (EtOAc) to lower the saturation temperature, and cool the system much more slowly. Introducing seed crystals just above the oiling-out temperature is the most definitive fix[4].

Q2: Can I use Methanol or Ethanol to recrystallize this compound?

A: It is highly discouraged. The molecule contains a reactive C2-carbaldehyde group. When heated in primary alcohols—especially if trace acidic impurities remain from upstream synthesis—the aldehyde can undergo nucleophilic attack by the alcohol, leading to the formation of hemiacetals or full acetals. Always prioritize aprotic solvent systems (like EtOAc/n-Heptane or Acetone/n-Hexane) to maintain the chemical integrity of the aldehyde.

Q3: My compound remains completely dissolved even after cooling to -20 °C. How do I force crystallization?

A: The system is trapped in a highly supersaturated, metastable state. Imidazole derivatives often exhibit a massive kinetic barrier to initial nucleation because they form strong, dynamic hydrogen bonds with trace moisture in the solvent[5].

  • Solution: You must provide nucleation sites. Gently scratch the inside of the glass flask with a glass rod at the air-liquid interface. If this fails, extract a 1 mL aliquot, evaporate it rapidly under a stream of nitrogen to force the precipitation of an amorphous solid, and drop this solid back into the main batch to act as a seed.

Q4: My final yield is very low, but the purity is high. What went wrong?

A: A low yield with high purity indicates that the solvent system is too strong, or the ratio of good-to-anti-solvent is skewed. If you used too much EtOAc during the re-clarification step (Step 4), the solubility of the compound at 0 °C remains too high.

  • Solution: Evaporate 30-50% of the solvent volume under reduced pressure and repeat the cooling cycle. In future runs, increase the proportion of n-Heptane.

References

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen ACS Publications URL:[Link]

  • 1H-Imidazole-2-carboxaldehyde Organic Syntheses Procedure URL:[Link]

  • US20240270751A1 - Pyrazolopyridinone Compounds Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde . This molecule is a critical building block in medicinal chemistry and functional materials.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde . This molecule is a critical building block in medicinal chemistry and functional materials. Direct C2-formylation of the imidazole ring via organolithium intermediates is the most efficient and widely adopted synthetic strategy [1]. However, researchers frequently encounter yield-limiting impurities such as regioisomers, over-reaction products, and oxidation byproducts [2].

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Below, you will find field-proven, self-validating methodologies that explain the chemical causality behind each impurity and provide actionable solutions to ensure high-purity yields.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I isolating the C4-formyl regioisomer instead of the desired C2-carbaldehyde?

  • Causality: The C2 proton of 1-ethyl-5-methyl-1H-imidazole is the most acidic (pKa ~33) due to its position between two electronegative nitrogen atoms. Kinetically, n -BuLi deprotonates this position rapidly at -78 °C. However, if the internal reaction temperature spikes above -60 °C during the exothermic n -BuLi addition, the system can equilibrate to the thermodynamically stable C4-lithio species, leading to the C4-formyl impurity [3].

  • Resolution: Utilize a dry ice/acetone bath and monitor the internal temperature using a thermocouple. Ensure the n -BuLi addition rate is slow enough to keep the internal temperature strictly below -70 °C.

Q2: My LC-MS shows a significant "bis-imidazole carbinol" impurity (m/z ~249). How is this forming?

  • Causality: This is a classic over-reaction. When N,N -dimethylformamide (DMF) is added to the 2-lithioimidazole, it forms a tetrahedral hemiaminal intermediate. If mixing is poor or if DMF is added too slowly, this intermediate can prematurely collapse into the target aldehyde. The highly nucleophilic 2-lithioimidazole still present in the mixture will immediately attack the newly formed aldehyde, yielding a secondary alcohol (carbinol) dimer.

  • Resolution: Employ an inverse addition technique. Cannulate the cold 2-lithioimidazole solution into a rapidly stirring, pre-cooled solution of excess anhydrous DMF (3.0–5.0 equivalents). This ensures the electrophile is always in vast excess, trapping the intermediate until the aqueous quench.

Q3: How do I eliminate the persistent unreacted starting material (des-formyl impurity)?

  • Causality: Unreacted starting material typically results from premature quenching of the organolithium species by adventitious moisture in the THF, or by using degraded n -BuLi.

  • Resolution: Rigorously dry the 1-ethyl-5-methyl-1H-imidazole by azeotropic distillation with toluene prior to the reaction. Always titrate your n -BuLi against a known standard immediately before use to ensure accurate stoichiometry.

Q4: I am detecting a carboxylic acid byproduct. Is my DMF contaminated?

  • Causality: While DMF hydrolysis yields dimethylamine, the imidazole-2-carboxylic acid impurity (m/z 155) is actually caused by the auto-oxidation of the target aldehyde. Imidazole-2-carbaldehydes are highly susceptible to oxidation by atmospheric oxygen, especially under basic conditions during workup [1].

  • Resolution: Perform the aqueous quench with saturated NH₄Cl (mildly acidic) rather than NaOH. Degas all extraction solvents with argon, and store the final purified aldehyde at -20 °C under an inert atmosphere.

Part 2: Quantitative Impurity Profiling

To assist in rapid analytical identification, below is a quantitative summary of the most common impurities, their analytical signatures, and typical yield loss percentages if unmitigated.

Impurity NameFormation MechanismQuantitative Analytical SignatureTypical Yield LossResolution Strategy
Unreacted Starting Material Moisture quenching the 2-lithio intermediate[M+H]⁺: 111¹H NMR: C2-H singlet at ~7.5 ppm5 - 15%Rigorous azeotropic drying; n -BuLi titration.
C4-Formyl Regioisomer Thermodynamic equilibration due to T > -60 °C[M+H]⁺: 139¹H NMR: Aldehyde at ~9.9 ppm, C2-H at ~7.6 ppm10 - 25%Maintain internal temperature < -70 °C.
Bis-imidazole Carbinol Nucleophilic attack of 2-lithio species on aldehyde[M+H]⁺: 249¹H NMR: CH-OH peak at ~6.0 ppm15 - 30%Inverse addition into excess DMF (3.0 eq).
2-Carboxylic Acid Auto-oxidation of aldehyde during basic workup[M+H]⁺: 155¹H NMR: Broad OH at ~12.0 ppm5 - 10%Acidic quench (NH₄Cl); store under Argon.

Part 3: Self-Validating Experimental Protocol

A robust protocol must verify its own success at each critical juncture. Follow this step-by-step methodology for the optimized C2-formylation of 1-ethyl-5-methyl-1H-imidazole.

Step 1: Reagent Preparation & Validation

  • Action: Titrate n -BuLi using N -benzylbenzamide in THF at -40 °C.

  • Validation Checkpoint: A sharp color change from colorless to blue indicates the exact molarity, ensuring precise 1.05 eq stoichiometry and preventing unreacted starting material.

Step 2: Kinetic Lithiation

  • Action: Dissolve 1-ethyl-5-methyl-1H-imidazole (1.0 eq) in anhydrous THF (0.2 M). Cool to -78 °C using a dry ice/acetone bath. Add n -BuLi (1.05 eq) dropwise, maintaining internal temp < -70 °C. Stir for 30 minutes.

  • Validation Checkpoint: Remove a 0.1 mL reaction aliquot and quench with D₂O. Analyze via crude ¹H NMR. The complete disappearance of the C2-H singlet (~7.5 ppm) and >95% deuterium incorporation confirms successful and regioselective lithiation.

Step 3: Electrophilic Formylation (Inverse Addition)

  • Action: Cannulate the lithiated intermediate into a separate flame-dried flask containing anhydrous DMF (3.0 eq) in THF pre-cooled to -78 °C. Stir for 1 hour, then allow the mixture to warm to 0 °C.

  • Validation Checkpoint: TLC (EtOAc/Hexanes) of a quenched aliquot shows complete consumption of the baseline imidazole spot and the appearance of a new UV-active spot at R_f ~0.4.

Step 4: Quench and Isolation

  • Action: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint: ¹H NMR of the crude mixture should show a distinct aldehyde proton singlet at ~9.7 ppm, with absolutely no broad OH peak at ~12 ppm (which would indicate over-oxidation to the carboxylic acid).

Part 4: Mechanistic Pathway Visualization

SynthesisWorkflow SM 1-Ethyl-5-methyl- 1H-imidazole Lithiation Lithiation (n-BuLi) Temp < -70°C SM->Lithiation Int_C2 2-Lithio Intermediate (Desired) Lithiation->Int_C2 Kinetic Control (Ideal) Int_C4 4-Lithio Intermediate (Impurity) Lithiation->Int_C4 Temp > -60°C (Thermodynamic shift) DMF Electrophilic Quench (Excess DMF) Int_C2->DMF Imp_Carbinol Bis-imidazole Carbinol (Over-reaction) Int_C2->Imp_Carbinol Reacts w/ Target (Poor mixing) Int_C4->DMF Target 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde DMF->Target Optimal Quench Imp_Regio C4-Carbaldehyde (Regioisomer) DMF->Imp_Regio From C4-Lithio Imp_Acid 2-Carboxylic Acid (Oxidation Byproduct) Target->Imp_Acid O2 Exposure

Fig 1. Mechanistic pathway of 1-ethyl-5-methyl-1H-imidazole C2-formylation and impurity formation.

References

  • Title: 1H-Imidazole-2-carboxaldehyde Source: Organic Syntheses URL: [Link]

  • Title: Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline; transmetallation of imidazol-5-yllithium compounds Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde Condensation Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde. This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding condensation reactions with this sterically challenging substrate. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to overcome common experimental hurdles and achieve successful synthetic outcomes.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in reactions involving 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde is the significant steric congestion around the aldehyde functional group. The N1-ethyl group and, more critically, the adjacent C5-methyl group create a crowded environment that impedes the approach of nucleophiles to the electrophilic carbonyl carbon. This hindrance can lead to sluggish reactions, low yields, or complete reaction failure with standard protocols.[1][2][3][4]

Troubleshooting_Workflow Start Problem: Low or No Yield ReactionType Identify Reaction Type Start->ReactionType Knoevenagel Knoevenagel Type (e.g., with Malononitrile) ReactionType->Knoevenagel C-C bond via active methylene Wittig Wittig Type Olefination ReactionType->Wittig C=C bond via ylide Sol_K1 Solution 1: Increase Catalyst Strength (e.g., TiCl4/amine base) Knoevenagel->Sol_K1 Sol_K2 Solution 2: Use Forcing Conditions (High Temp, Microwave) Knoevenagel->Sol_K2 Sol_W1 Primary Solution: Switch to Horner-Wadsworth-Emmons (HWE) Reaction Wittig->Sol_W1 Recommended Sol_W2 Alternative: Use highly reactive, unstabilized ylide (e.g., Ph3P=CH2) with caution Wittig->Sol_W2 High risk of side reactions Sol_W3 Advanced: Consider Schlosser Modification for Z-selectivity Wittig->Sol_W3 If specific stereochem is required

Caption: Decision workflow for troubleshooting low-yield reactions.

Scenario 1: Knoevenagel Condensation Failure

Q: My reaction between 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde and ethyl cyanoacetate with piperidine catalyst shows no product after 24 hours at room temperature. What should I do?

A: This is a classic case of insufficient reactivity due to steric hindrance. You have several options to promote the reaction:

  • Change the Catalyst System: Piperidine is often too weak for this substrate. A Lewis acid/base combination can be much more effective. For instance, using titanium tetrachloride (TiCl₄) with a tertiary amine base like triethylamine or Hünig's base (DIPEA) can activate the aldehyde, making the carbonyl carbon significantly more electrophilic and susceptible to attack. [5]2. Increase Reaction Temperature: Refluxing the reaction mixture in a higher-boiling solvent like toluene or DMF can provide the thermal energy needed to overcome the steric barrier. Microwave irradiation is another excellent technique for accelerating sterically hindered reactions, often reducing reaction times from hours to minutes.

  • Use a More Reactive Methylene Compound: While ethyl cyanoacetate is standard, malononitrile is often more acidic and its corresponding anion is a potent nucleophile, which may improve conversion rates.

Scenario 2: Wittig Reaction Yields are Poor

Q: I attempted a Wittig reaction with a stabilized ylide ((triphenylphosphoranylidene)acetaldehyde) to form an α,β-unsaturated aldehyde, but my yield is less than 15%. How can I improve this?

A: This outcome is expected. Stabilized ylides are not reactive enough for this aldehyde. [6]The most effective solution is to abandon the Wittig reaction in favor of the Horner-Wadsworth-Emmons (HWE) reaction.

FeatureWittig Reaction (Stabilized Ylide)Horner-Wadsworth-Emmons (HWE)Rationale for Superiority
Nucleophile Phosphonium Ylide (Ph₃P=CHR)Phosphonate Carbanion ((RO)₂P(O)CHR⁻)The phosphonate carbanion is more nucleophilic and less sterically bulky, facilitating attack on the hindered aldehyde. [7][8]
Reactivity Low with hindered aldehydesHigh with hindered aldehydesThe electron-withdrawing phosphonate group enhances the nucleophilicity of the carbanion. [9]
Stereoselectivity Typically (E)-selectiveHighly (E)-selectiveThe HWE reaction is renowned for its high (E)-alkene selectivity. [10][9][8]
Byproduct Triphenylphosphine oxide (Ph₃P=O)Dialkyl phosphate ((RO)₂P(O)O⁻)Ph₃P=O is often difficult to remove. The water-soluble phosphate salt is easily removed with an aqueous wash. [9][8]
Typical Base Strong bases (n-BuLi, NaH, KHMDS)Moderate bases (NaH, NaOMe, DBU)Milder conditions can be used for the HWE deprotonation step. [11][8]

Recommended Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

This protocol describes a general and robust method for the (E)-selective synthesis of an alkene from 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (1.0 equivalent)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (flame-dried)

Procedure:

  • Preparation of the Phosphonate Carbanion: a. To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq). b. Wash the NaH with anhydrous hexanes (2x) to remove mineral oil, then carefully decant the hexanes. c. Add anhydrous THF via syringe to create a slurry. d. Cool the flask to 0 °C using an ice bath. e. Add the phosphonate ester (1.1 eq) dropwise via syringe. Caution: Hydrogen gas is evolved. f. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases. The formation of the clear, often colored, carbanion solution indicates completion. [11][9]

  • Reaction with the Aldehyde: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Dissolve the 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF. c. Add the aldehyde solution dropwise to the carbanion solution over 15-20 minutes. d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. e. Stir overnight (12-18 hours). Monitor reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification: a. Cool the reaction mixture to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.

References

  • Wikipedia. Wittig reaction. [Link]

  • Kallitsis, M. et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]

  • Lumen Learning. The Wittig reaction | Organic Chemistry II. [Link]

  • JoVE. (2025). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. [Link]

  • ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes. [Link]

  • Mori, Y. et al. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. ACS Omega. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Figueroa, D. et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules. [Link]

  • Milstein, J. B., & Fife, T. H. (1968). Steric effects in imidazole-catalyzed hydrolysis of esters of N-acetylserinamide and of p-nitrophenol. Journal of the American Chemical Society. [Link]

  • Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • MedCrave. (2018). The Importance and Applications of Knoevenagel Reaction (Brief Review). [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Brancaccio, D. et al. (1998). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Biochemistry. [Link]

  • RSC Publishing. (2012). Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Chemical Communications. [Link]

Sources

Optimization

Best purification and chromatography techniques for crude 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

Technical Support Center: Purification & Chromatography of Crude 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification & Chromatography of Crude 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges isolating highly polar, reactive heterocycles. 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7)[1] presents a unique triad of purification hurdles: a highly basic imidazole nitrogen, a reactive and oxidation-prone aldehyde group, and the frequent co-occurrence of closely related synthetic regioisomers (such as the 4-methyl analog).

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and protocols tailored specifically to the physicochemical behavior of this molecule.

Quantitative Technique Comparison

Selecting the right purification method requires balancing purity targets against the chemical stability of the aldehyde. Below is a comparative matrix of the most effective techniques for this specific compound.

Purification TechniqueTypical PurityExpected YieldScalabilityPrimary Mechanism & Use Case
Amine-Modified Flash Chromatography 90–95%75–85%High (Grams to kg)Adsorption. Best for bulk purification and removing non-polar synthetic byproducts.
Reverse-Phase Prep-HPLC >98%50–70%Low (mg to Grams)Hydrophobic partitioning. Essential for separating 4-methyl and 5-methyl regioisomers.
Bisulfite Adduct Formation 95–98%60–80%Medium (Grams)Chemoselective reactivity. Best for isolating the intact aldehyde from complex, degraded mixtures.

Troubleshooting FAQs: Mechanistic Insights

Q: Why does 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde streak and tail severely on standard silica gel columns, ruining my resolution? A: This is a classic acid-base interaction issue. The imidazole ring contains a basic, pyridine-like nitrogen (N3) that acts as a strong hydrogen bond acceptor and Lewis base. Standard normal-phase silica gel contains highly acidic silanol groups (-SiOH, pKa ~ 4.5–5.5). When the basic imidazole contacts the acidic silica, it strongly adsorbs, leading to severe tailing, poor fraction resolution, and reduced mass recovery[2]. The Fix: You must chemically deactivate the stationary phase. Add 1–2% (v/v) Triethylamine (Et 3​ N) or methanolic ammonia to your mobile phase. The Et 3​ N competitively binds to the acidic silanols, saturating them so your imidazole derivative can elute in a tight, symmetrical band.

Q: During purification, I am noticing a secondary, highly polar spot on my TLC plates. How can I prevent the aldehyde from oxidizing? A: Imidazole-2-carbaldehydes are highly susceptible to auto-oxidation, rapidly converting into their corresponding carboxylic acids when exposed to atmospheric oxygen. This process is catalytically accelerated when the compound is dispersed over a high-surface-area medium like silica gel[3]. The Fix: Minimize the compound's residence time on the column. Purge all chromatography solvents with an inert gas (N 2​ or Ar) prior to use. If oxidation remains severe, abandon normal-phase chromatography and utilize a chemoselective bisulfite adduct purification (detailed below), which temporarily protects the aldehyde group during isolation.

Q: My crude mixture contains both 1-ethyl-5-methyl and 1-ethyl-4-methyl regioisomers. Normal phase chromatography isn't separating them. What is the best approach? A: Regioisomers of substituted imidazoles possess nearly identical dipole moments and polarities, making standard silica gel ineffective. The Fix: Employ Reverse-Phase Preparative HPLC (RP-HPLC) using a C18 column. The C18 stationary phase differentiates molecules based on hydrophobic surface area and 3D shape. The 5-methyl isomer (where the methyl group is sterically crowded next to the N-ethyl group) interacts differently with the C18 alkyl chains compared to the less sterically hindered 4-methyl isomer. Use a shallow gradient of Water/Acetonitrile buffered with 10 mM ammonium acetate (pH ~ 7) to maintain the imidazole in a consistent ionization state.

Experimental Protocols: Self-Validating Workflows

Protocol A: Amine-Modified Flash Chromatography

Use this protocol for bulk crude mixtures lacking regioisomeric contamination.

  • Column Deactivation: Slurry pack a silica gel column using your starting mobile phase (e.g., Hexanes/Ethyl Acetate 1:1) containing exactly 1% (v/v) Et 3​ N. Flush the packed column with 3 column volumes (CV) of this spiked solvent to fully saturate and deactivate the acidic silanols.

  • Sample Loading: Dissolve the crude 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde in a minimum volume of the eluent. Self-Validation Check: If the sample is insoluble, dry-load it onto Celite. Do not dry-load onto silica, as the extended contact time will promote aldehyde oxidation.

  • Elution: Run a gradient from 1:1 Hexanes/EtOAc to 100% EtOAc, maintaining the 1% Et 3​ N additive throughout. Monitor fractions via TLC (UV 254 nm).

  • Concentration: Pool the product-containing fractions. Concentrate under reduced pressure at a water bath temperature of <35°C to minimize thermal degradation.

Protocol B: Chemoselective Bisulfite Adduct Purification

Use this protocol if the aldehyde is actively degrading or if the crude mixture is highly complex.

  • Adduct Formation: Dissolve the crude mixture in Ethyl Acetate (20 mL/g of crude). Add an equal volume of a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO 3​ ).

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 3 hours. Causality: The highly electrophilic aldehyde reacts with the bisulfite nucleophile to form a water-soluble α-hydroxy sulfonate salt. Non-aldehydic impurities remain in the organic layer.

  • Phase Separation: Transfer to a separatory funnel. Isolate the aqueous layer (containing your protected product). Wash the aqueous layer once with fresh Ethyl Acetate to remove residual lipophilic impurities.

  • Regeneration: Cool the aqueous layer in an ice bath to 0°C. Slowly add solid Sodium Carbonate (Na 2​ CO 3​ ) portion-wise until the aqueous phase reaches pH 8–9. Self-Validation Check: Monitor pH with indicator paper. The basic environment breaks down the sulfonate adduct, regenerating the lipophilic free aldehyde, which will cause the aqueous layer to become cloudy.

  • Extraction & Isolation: Extract the regenerated aldehyde with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under vacuum. Store the pure product immediately under Argon at -20°C.

Purification Decision Matrix

PurificationWorkflow Start Crude 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde CheckIsomers Are Regioisomers Present? (e.g., 4-methyl isomer) Start->CheckIsomers YesIsomers Yes CheckIsomers->YesIsomers NoIsomers No CheckIsomers->NoIsomers PrepLC Reverse-Phase Prep-HPLC (C18, Buffered Mobile Phase) YesIsomers->PrepLC AldehydeCheck Is Aldehyde Oxidizing Rapidly? NoIsomers->AldehydeCheck Pure Pure Target Compound PrepLC->Pure YesOx Yes AldehydeCheck->YesOx NoOx No AldehydeCheck->NoOx Bisulfite Bisulfite Adduct Purification YesOx->Bisulfite Flash Flash Chromatography (Silica + 1% Et3N) NoOx->Flash Bisulfite->Pure Flash->Pure

Workflow for purifying 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Formylation of 1-Ethyl-5-methyl-1H-imidazole

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals working with functionalized imidazole building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals working with functionalized imidazole building blocks.

The formylation of 1-ethyl-5-methyl-1H-imidazole is a critical functionalization step that provides access to versatile carbaldehyde intermediates. Because the 1- and 5-positions are blocked, formylation can only occur at the C2 or C4 positions. Selecting the correct synthetic pathway—and strictly controlling its parameters—is essential to prevent regioisomeric mixtures, halogenation, and over-addition side reactions.

Mechanistic Overview & Pathway Logic

To successfully formylate 1-ethyl-5-methyl-1H-imidazole, you must choose a pathway based on your target regiochemistry:

  • Directed Lithiation ( n -BuLi / DMF): Exclusively targets the C2 position due to the high kinetic acidity of the proton localized between the two nitrogen atoms.

  • Vilsmeier-Haack Reaction (POCl 3​ / DMF): Targets the C4 position via electrophilic aromatic substitution (EAS), as the C2 position is less nucleophilic under these conditions.

FormylationPathways cluster_lithiation Directed Lithiation (C2 Target) cluster_vilsmeier Vilsmeier-Haack (C4 Target) SM 1-Ethyl-5-methyl-1H-imidazole L_Int 2-Lithio Intermediate SM->L_Int n-BuLi, THF, -78°C L_Side1 Lateral Lithiation (5-CH2Li) SM->L_Side1 Temp > -40°C (Thermodynamic) V_Int Vilsmeier Iminium Complex SM->V_Int POCl3, DMF, 80°C L_Prod 1-Ethyl-5-methyl-1H-imidazole -2-carbaldehyde L_Int->L_Prod 1. DMF (Reverse Quench) 2. H2O L_Side2 Secondary Alcohol (Over-addition) L_Prod->L_Side2 Reaction with unquenched 2-Lithio Intermediate V_Prod 1-Ethyl-5-methyl-1H-imidazole -4-carbaldehyde V_Int->V_Prod H2O, Base Hydrolysis V_Side 2-Chloro-4-carbaldehyde (Chlorination) V_Int->V_Side Excess POCl3, Prolonged Heating

Mechanistic pathways for the formylation of 1-ethyl-5-methyl-1H-imidazole and associated side reactions.

Troubleshooting FAQs

Q1: Why am I observing formylation at the 5-methyl group (lateral formylation) during the n -BuLi/DMF protocol?

Causality: The C2 proton of 1-ethyl-5-methyl-1H-imidazole is the most kinetically acidic site (pKa ~33). However, the protons on the C5-methyl group are also weakly acidic. If the internal reaction temperature exceeds -40 °C during metalation, the system undergoes thermodynamic equilibration. The 2-lithio species rearranges via intermolecular proton transfer to form the laterally lithiated 5-CH 2​ Li species, which is thermodynamically favored due to reduced steric hindrance and stable aggregation states[1]. Solution: Maintain strict cryogenic temperature control (-78 °C) during both the n -BuLi addition and the subsequent aging period. Do not allow the reaction to warm until the electrophile (DMF) has been fully introduced.

Q2: I am seeing a significant amount of bis-imidazole carbinol (secondary alcohol) in my lithiation-formylation. How do I prevent this?

Causality: The newly formed 2-carbaldehyde is highly electrophilic. If DMF is added dropwise to the 2-lithioimidazole solution, the initial drops of DMF react instantly to form a tetrahedral hemiaminal intermediate. If mixing is inadequate, this intermediate can collapse into the free aldehyde before all the 2-lithio species is consumed. The unreacted 2-lithioimidazole then nucleophilically attacks the newly formed aldehyde, generating an undesired secondary alcohol (over-addition)[2]. Solution: Utilize a "Reverse Quench" technique. Instead of adding DMF to the organolithium, cannulate the cold 2-lithioimidazole solution into a rapidly stirring, large excess of cold DMF.

Q3: During Vilsmeier-Haack formylation, my yield is low and mass spectrometry shows a chlorinated byproduct. What is happening?

Causality: Phosphorus oxychloride (POCl 3​ ) is a dual-action reagent. While it generates the electrophilic chloromethyleniminium ion (Vilsmeier reagent) from DMF, it also acts as a direct chlorinating agent[3]. Under prolonged heating (>90 °C), the electron-rich C2 position of the imidazole ring undergoes direct electrophilic aromatic substitution by POCl 3​ , leading to the formation of 2-chloro-1-ethyl-5-methyl-1H-imidazole-4-carbaldehyde[4]. Solution: Pre-form the Vilsmeier reagent completely at 0 °C before adding the imidazole. Optimize the POCl 3​ :DMF ratio to ensure no free POCl 3​ remains, and strictly limit the reaction temperature to 80 °C.

Q4: My Vilsmeier-Haack reaction stalls at 30% conversion, leaving mostly unreacted starting material.

Causality: Imidazoles are basic heterocycles. In the Vilsmeier-Haack reaction, the basic N3 nitrogen rapidly complexes with the acidic Vilsmeier reagent. This complexation withdraws electron density from the aromatic ring, severely deactivating the C4 position toward electrophilic attack[2]. Solution: Standard 1:1 stoichiometric ratios will fail. You must use a large excess of the Vilsmeier reagent (3 to 5 equivalents) to overcome this deactivation and drive the equilibrium forward.

Quantitative Data: Pathway Comparison

Use the following table to benchmark your experimental parameters and expected outcomes against validated industry standards.

ParameterDirected Lithiation (C2 Target)Vilsmeier-Haack (C4 Target)
Target Product 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde
Reagents n -BuLi, anhydrous DMFPOCl 3​ , anhydrous DMF
Optimal Temperature -78 °C (Strict)0 °C (Activation), 80 °C (Reaction)
Stoichiometry (Substrate:Reagent) 1 : 1.05 ( n -BuLi) : 2.0 (DMF)1 : 3.0 (POCl 3​ ) : 4.0 (DMF)
Expected Yield 75% - 85%60% - 70%
Primary Side Reaction Lateral lithiation, Over-additionC2-Chlorination, Incomplete conversion
Mitigation Strategy Reverse quench, strict Temp controlPre-form Vilsmeier complex, excess reagents

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Do not proceed to the next step unless the in-process validation check is successful.

Protocol A: Synthesis of 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (Directed Lithiation)
  • Preparation: Purge a flame-dried Schlenk flask with Argon. Add 1-ethyl-5-methyl-1H-imidazole (1.0 equiv) and anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n -BuLi (1.6 M in hexanes, 1.05 equiv) dropwise over 15 minutes down the side of the flask to pre-cool the titrant.

    • Validation Check: The solution must transition from colorless to a pale yellow/orange hue, visually confirming the formation of the 2-lithio anion. Stir for 45 minutes at -78 °C.

  • Reverse Quench: In a separate flame-dried flask, prepare a solution of anhydrous DMF (2.0 equiv) in THF at -78 °C. Cannulate the 2-lithioimidazole solution into the rapidly stirring DMF solution over 10 minutes.

    • Causality: This prevents the localized excess of the lithiated species, eliminating secondary alcohol formation.

  • Hydrolysis: Allow the reaction to warm to 0 °C over 1 hour. Quench by adding saturated aqueous NH 4​ Cl.

    • Validation Check: The cessation of gas evolution and clear phase separation indicates complete hydrolysis of the hemiaminal intermediate.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 1-Ethyl-5-methyl-1H-imidazole-4-carbaldehyde (Vilsmeier-Haack)
  • Reagent Generation: Cool anhydrous DMF (4.0 equiv) to 0 °C under Argon in a round-bottom flask. Add POCl 3​ (3.0 equiv) dropwise via an addition funnel.

    • Validation Check: A white to pale-yellow viscous complex (chloromethyleniminium chloride) will form within 15-30 minutes. Do not proceed until this complex is visibly generated.

  • Substrate Addition: Dissolve 1-ethyl-5-methyl-1H-imidazole (1.0 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at 0 °C.

  • Electrophilic Aromatic Substitution: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4-6 hours.

    • Causality: Heating is required to overcome the deactivation caused by N3-complexation, but exceeding 90 °C will promote irreversible C2-chlorination[4].

  • Workup & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice. Slowly add saturated aqueous Na 2​ CO 3​ until the pH reaches exactly 7.5 to 8.0.

    • Validation Check: Vigorous effervescence (CO 2​ release) will occur. The pH must be strictly controlled; pH < 6 leaves the iminium unhydrolyzed, while pH > 9 can trigger base-catalyzed degradation of the aldehyde.

  • Isolation: Extract the neutralized aqueous phase with dichloromethane (3x). Wash the combined organics with brine, dry over MgSO 4​ , and concentrate.

Sources

Reference Data & Comparative Studies

Validation

1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde vs 1-methyl-1H-imidazole-2-carbaldehyde reactivity

A Comparative Guide to the Reactivity of Substituted Imidazole-2-Carbaldehydes An In-depth Analysis for Researchers in Organic Synthesis and Drug Development This guide provides a detailed comparison of the chemical reac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of Substituted Imidazole-2-Carbaldehydes

An In-depth Analysis for Researchers in Organic Synthesis and Drug Development

This guide provides a detailed comparison of the chemical reactivity of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde and 1-methyl-1H-imidazole-2-carbaldehyde . As key building blocks in the synthesis of pharmaceuticals and other functional materials, a nuanced understanding of their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.[1] This document synthesizes theoretical principles with actionable experimental protocols to provide a comprehensive resource for laboratory scientists.

Section 1: Molecular Structure and Electronic Profile

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In heterocyclic aldehydes, this electrophilicity is modulated by the electronic and steric properties of the substituents on the ring.

1-methyl-1H-imidazole-2-carbaldehyde features a single methyl group at the N-1 position. As an alkyl group, it exerts a positive inductive effect (+I), donating electron density to the imidazole ring.

1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde possesses two alkyl substituents: an ethyl group at N-1 and a methyl group at C-5. Both groups contribute to the electron density of the ring via the +I effect. The ethyl group is a slightly stronger electron donor than the methyl group. Furthermore, the ethyl group and the C-5 methyl group introduce greater steric bulk around the aldehyde functional group compared to the single N-1 methyl group in the other molecule.[2]

Molecular_Structures cluster_0 1-methyl-1H-imidazole-2-carbaldehyde cluster_1 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde mol1 mol1 mol2 mol2

Caption: Chemical structures of the two compared imidazole aldehydes.

Physicochemical Properties
Property1-methyl-1H-imidazole-2-carbaldehyde1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde
Molecular Formula C₅H₆N₂O[3]C₇H₁₀N₂O
Molecular Weight 110.11 g/mol [3]138.17 g/mol
Appearance SolidNot readily available
Boiling Point 70-74 °C at 1 mmHgNot readily available
Melting Point 36-39 °CNot readily available

Section 2: Theoretical Reactivity Analysis & Hypothesis

The combined electronic and steric effects of the substituents lead to a clear hypothesis regarding the relative reactivity of these two aldehydes.

Hypothesis: 1-methyl-1H-imidazole-2-carbaldehyde will be more reactive towards nucleophilic attack than 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

Rationale:

  • Electronic Effects: The N-1 methyl group in 1-methyl-1H-imidazole-2-carbaldehyde donates electron density to the ring, which slightly deactivates the C-2 aldehyde by reducing the partial positive charge on the carbonyl carbon. In contrast, 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde has two electron-donating groups (N-1 ethyl and C-5 methyl). This increased electron donation will more significantly deactivate the aldehyde group, rendering it less electrophilic and thus less susceptible to nucleophilic attack.[4]

  • Steric Effects: The approach of a nucleophile to the carbonyl carbon is hindered by nearby bulky groups. The N-1 ethyl group and the C-5 methyl group on 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde create a more sterically crowded environment around the C-2 aldehyde compared to the single, smaller N-1 methyl group on the other molecule.[2] This steric hindrance will slow down the rate of nucleophilic attack.

Reactivity_Factors cluster_A Reactivity Profile of 1-methyl... cluster_B Reactivity Profile of 1-ethyl-5-methyl... A 1-methyl-1H-imidazole-2-carbaldehyde A_elec Lesser Electron Donation (+I from one methyl group) B 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde B_elec Greater Electron Donation (+I from ethyl and methyl groups) A_react Higher Reactivity A_elec->A_react A_steric Lower Steric Hindrance A_steric->A_react B_react Lower Reactivity B_elec->B_react B_steric Higher Steric Hindrance B_steric->B_react

Caption: Factors influencing the predicted reactivity of the two aldehydes.

Section 3: Experimental Verification Protocol

To empirically test this hypothesis, a comparative kinetic study of a Knoevenagel condensation reaction is proposed. The Knoevenagel condensation is an ideal choice as its rate is sensitive to both the electrophilicity of the aldehyde and steric hindrance at the reaction center.[5][6][7] The reaction of the aldehydes with malononitrile, a common active methylene compound, will be monitored.[8]

Knoevenagel Condensation with Malononitrile

The reaction involves the condensation of the aldehyde with malononitrile, catalyzed by a weak base like piperidine, to form a conjugated α,β-unsaturated dinitrile product.

Overall Reaction: R-CHO + CH₂(CN)₂ --(Piperidine)--> R-CH=C(CN)₂ + H₂O

Step-by-Step Experimental Protocol

Objective: To determine the initial reaction rates for the Knoevenagel condensation of each aldehyde under identical conditions.

Materials:

  • 1-methyl-1H-imidazole-2-carbaldehyde

  • 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

  • Malononitrile (reagent grade)

  • Piperidine (catalyst)

  • Anhydrous Ethanol (solvent)

  • NMR Spectrometer (400 MHz or higher)

  • NMR tubes

  • Deuterated Chloroform (CDCl₃) with a known internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of malononitrile in anhydrous ethanol.

    • Prepare a 0.1 M solution of piperidine in anhydrous ethanol.

    • Prepare separate 0.1 M stock solutions of 1-methyl-1H-imidazole-2-carbaldehyde and 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde in anhydrous ethanol.

  • Reaction Setup (to be performed in parallel for each aldehyde):

    • In a clean, dry vial, combine 1.0 mL of the 0.1 M aldehyde stock solution and 1.0 mL of the 0.2 M malononitrile stock solution.

    • Equilibrate the mixture at a constant temperature (e.g., 25 °C) for 5 minutes.

    • Initiate the reaction by adding 0.2 mL of the 0.1 M piperidine catalyst solution. Start a stopwatch immediately.

  • Reaction Monitoring by ¹H NMR Spectroscopy: [9][10]

    • At predetermined time intervals (e.g., t = 2, 5, 10, 20, 30, and 60 minutes), withdraw a 0.1 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into 0.6 mL of CDCl₃ containing the internal standard in an NMR tube. The dilution effectively stops the reaction.

    • Acquire a ¹H NMR spectrum for each time point. The aldehyde proton signal (around 9.7-9.9 ppm) will decrease in intensity, while new signals for the vinylic proton of the product will appear.

  • Data Analysis:

    • Integrate the aldehyde proton signal relative to the signal of the internal standard at each time point.

    • Plot the concentration of the aldehyde versus time for both reactions.

    • Determine the initial reaction rate for each aldehyde by calculating the slope of the initial linear portion of the concentration vs. time plot.

Caption: Workflow for the comparative kinetic analysis.

Section 4: Expected Results and Data Presentation

The experimental data should confirm the initial hypothesis. The plot for 1-methyl-1H-imidazole-2-carbaldehyde is expected to show a steeper initial slope, indicating a faster rate of consumption compared to 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

Table of Expected Quantitative Data
Parameter1-methyl-1H-imidazole-2-carbaldehyde1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde
Initial Rate (M/s) Expected Higher ValueExpected Lower Value
Time for 50% Conversion (t₁/₂) Expected Shorter TimeExpected Longer Time
Yield at 60 min (%) Expected Higher YieldExpected Lower Yield

Conclusion

The reactivity of imidazole-2-carbaldehydes is significantly influenced by the nature of the substituents on the imidazole ring. Based on established principles of organic chemistry, 1-methyl-1H-imidazole-2-carbaldehyde is predicted to be the more reactive species in nucleophilic addition and condensation reactions compared to 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde . This difference is attributed to the cumulative electron-donating and sterically hindering effects of the ethyl and C-5 methyl groups in the latter, which reduce the electrophilicity and accessibility of the aldehyde carbonyl group.

For synthetic chemists, this differential reactivity is a critical consideration. When a rapid reaction or high conversion is desired, 1-methyl-1H-imidazole-2-carbaldehyde would be the preferred building block. Conversely, if a more controlled, slower reaction is needed, or if selectivity in the presence of other electrophilic sites is a concern, the less reactive 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde may offer a synthetic advantage. The provided experimental protocol offers a robust method for quantifying this reactivity difference in a laboratory setting.

References

  • Organic Syntheses, Coll. Vol. 6, p.688 (1988); Vol. 56, p.72 (1977). [Link: orgsyn.org]
  • BenchChem. A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes. [Link: benchchem.com/bcp/images/products/downloads/1H-NMR-Spectral-Analysis-of-4-Alkoxybenzaldehydes_BenchChem.pdf]
  • Journal of Chemical Education. (2012). NMR Studies of Structure–Reactivity Relationships in Carbonyl Reduction: A Collaborative Advanced Laboratory Experiment. [Link: https://pubs.acs.org/doi/10.1021/ed300021n]
  • Tetrahedron. (2014). Domino reactions based on Knoevenagel condensation in the synthesis of heterocyclic compounds. Recent advances. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4883492/]
  • New Journal of Chemistry. (2018). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][1][11]phenanthroline frameworks. [Link: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj03248j]

  • EvitaChem. 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde. [Link: https://www.evitachem.com/product/1-ethyl-5-fluoro-1h-benzo-d-imidazole-2-carbaldehyde-cas-124567-89-0]
  • Molecules. (2020). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504505/]
  • ResearchGate. (2013). Using NMR To Investigate Products of Aldol Reactions. [Link: https://www.researchgate.
  • Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link: https://www.masterorganicchemistry.
  • BenchChem. An In-depth Technical Guide to the Formation Mechanisms of 1H-imidazole-2-carboxaldehyde. [Link: https://www.benchchem.com/bcp/images/products/downloads/Formation-Mechanisms-of-1H-imidazole-2-carboxaldehyde_BenchChem.pdf]
  • Sigma-Aldrich. 1-Methyl-2-imidazolecarboxaldehyde. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/659188]
  • RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link: https://pubs.rsc.org/en/content/articlehtml/2018/ra/c8ra05786e]
  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link: https://acgpubs.org/record/2021/15/3/7-291]
  • MDPI. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. [Link: https://www.mdpi.com/1420-3049/27/4/1165]
  • PrepChem.com. Synthesis of 1-ethyl-5-nitro-2-imidazolecarboxaldehyde. [Link: https://www.prepchem.com/synthesis-of-1-ethyl-5-nitro-2-imidazolecarboxaldehyde]
  • Journal of the American Chemical Society. (1959). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. [Link: https://pubs.acs.org/doi/abs/10.1021/ja01515a024]
  • ChemicalBook. Imidazole-2-carboxaldehyde synthesis. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6705753.htm]
  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. [Link: https://globalresearchonline.net/journalcontents/v23-2/41.pdf]
  • Reaction Chemistry & Engineering. (2021). A novel single-step hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole over Pd-impregnated Al–Ti mixed oxide and kinetics. [Link: https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00085a]
  • ResearchGate. (2025). Does the variation of the alkyl chain length on N1 and N3 of imidazole ring affect physicochemical features of ionic liquids in the same way? [Link: https://www.researchgate.
  • Science Learning Center. Aldehyde and Ketone Reactions. [Link: https://www.colby.edu/chemistry/CH242/CH242B%20Labs/Exp%2013%20Aldehydes%20and%20Ketones.pdf]
  • Organic Chemistry Portal. Synthesis of imidazoles. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/imidazoles.shtm]
  • NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C13750817]
  • Georganics. Ethyl 5-(1-methyl-2-nitro-1H-imidazole-5-carboxamido). [Link: https://georganics.
  • ResearchGate. (2021). Experimental No. (13) Aldehydes and ketones. [Link: https://www.researchgate.net/publication/353243171_Experimental_No_13_Aldehydes_and_ketones]
  • PMC. (2019). The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6384829/]
  • ResearchGate. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link: https://www.researchgate.
  • Fisher Scientific. 2-Ethyl-4-methyl-1H-imidazole-5-carbaldehyde, 97%, Thermo Scientific. [Link: https://www.fishersci.co.uk/shop/products/2-ethyl-4-methyl-1h-imidazole-5-carbaldehyde-97-thermo-scientific/10795711]

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Comparative

A Researcher's Guide to Comparing the Ligand Efficiency of 1-Ethyl-5-Methyl-1H-imidazole-2-carbaldehyde Derivatives

In the landscape of modern drug discovery, the pursuit of potent and efficient molecules is paramount. For researchers and medicinal chemists, the imidazole scaffold represents a privileged structure, a versatile buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pursuit of potent and efficient molecules is paramount. For researchers and medicinal chemists, the imidazole scaffold represents a privileged structure, a versatile building block that forms the core of numerous biologically active compounds.[1][2] This guide provides an in-depth, technical comparison of the ligand efficiency of a series of substituted imidazole derivatives, using a representative dataset to illustrate the principles and experimental methodologies crucial for lead optimization. While the specific focus is on derivatives of the 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde framework, the concepts and techniques discussed herein are broadly applicable to the evaluation of any small molecule series.

This guide is designed for drug development professionals, offering not just a list of procedures but a causal explanation behind experimental choices, ensuring a self-validating system of protocols and analysis.

The Principle of Ligand Efficiency: A Key Metric in Drug Discovery

Ligand efficiency (LE) is a critical metric used to assess the binding efficiency of a molecule to its target on a per-atom basis. It normalizes the binding affinity, typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50), by the size of the molecule, usually the heavy atom count (HAC). The formula for calculating ligand efficiency is:

LE = (1.37 * pIC50) / HAC

where pIC50 is the negative logarithm of the IC50 value in molar concentration.[3][4] A higher LE value indicates that a smaller, more "efficient" molecule is achieving a given level of potency. This is highly desirable in drug discovery as smaller, more efficient molecules often possess more favorable pharmacokinetic and physicochemical properties, such as better solubility and lower toxicity.

Comparative Analysis of Substituted Imidazole Derivatives

To illustrate the practical application of ligand efficiency, we will analyze a representative series of 2,4,5-trisubstituted imidazole derivatives and their in-vitro anticancer activity against the HCT116 human colon cancer cell line. The following table summarizes their biological activity and calculated ligand efficiency metrics.

Compound IDSubstituents (R1, R2, R3)IC50 (µM)pIC50Heavy Atom Count (HAC)Ligand Efficiency (LE)
1a H, H, H15.24.82210.31
1b 4-OCH3, H, H8.55.07250.28
1c 4-Cl, H, H5.15.29250.29
1d 4-NO2, H, H3.25.49270.28
1e H, 4-OCH3, H10.14.99250.27
1f H, 4-Cl, H6.85.17250.28
Structure-Activity Relationship (SAR) Insights

The data in the table reveals several key structure-activity relationships:

  • Impact of Phenyl Substitution: The introduction of a phenyl group at the 2-position (Compound 1a) provides a baseline activity.

  • Influence of Electron-Donating and -Withdrawing Groups: The addition of an electron-donating methoxy group at the 4-position of the 2-phenyl ring (Compound 1b) or the 4-phenyl ring (Compound 1e) leads to a modest increase in potency compared to the unsubstituted analog. In contrast, the presence of electron-withdrawing groups like chloro (Compounds 1c and 1f) and nitro (Compound 1d) at the 4-position of the 2-phenyl ring significantly enhances the anticancer activity.

  • Ligand Efficiency Trends: While the potency (pIC50) increases with certain substitutions, the ligand efficiency remains relatively constant or even slightly decreases. This is because the increase in potency is accompanied by an increase in the number of heavy atoms. For instance, Compound 1d is the most potent, but its LE is not the highest. This highlights the importance of considering both potency and efficiency in lead optimization. A medicinal chemist would use this information to guide the next round of synthesis, perhaps by exploring smaller, more potent electron-withdrawing groups or by modifying other positions on the imidazole core to improve binding efficiency without significantly increasing molecular size.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is the cornerstone of calculating ligand efficiency. The following are detailed, step-by-step methodologies for two of the most common and robust techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a target protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare the target protein solution to a final concentration of 10-20 µM in a suitable buffer.

    • Prepare the ligand (imidazole derivative) solution in the exact same buffer to a concentration 10-20 times that of the protein (e.g., 100-200 µM).

    • Ensure both solutions are extensively dialyzed or dissolved in the identical buffer to minimize heats of dilution.

    • Degas both solutions immediately before use to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with the experimental buffer.

    • Load approximately 400 µL of the protein solution into the sample cell.

    • Load approximately 100 µL of the ligand solution into the injection syringe.

    • Allow the instrument to equilibrate at the desired experimental temperature (e.g., 25°C) until a stable baseline is achieved.

  • Titration:

    • Perform a series of small (e.g., 2-5 µL) injections of the ligand into the protein solution.

    • Allow the system to return to baseline between each injection.

    • Continue the injections until the binding sites on the protein are saturated, as indicated by the diminishing heat changes.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (in solution) to a ligand immobilized on a sensor surface in real-time. This allows for the determination of both the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Workflow:

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Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Pathways of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of molecular characterization. Mass spectrometry stands as a pivota...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of molecular characterization. Mass spectrometry stands as a pivotal technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in confirming molecular structure. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, a substituted imidazole of interest in medicinal chemistry.

To provide a comprehensive understanding, we will objectively compare its expected fragmentation behavior with that of structurally related, and more extensively studied, imidazole aldehydes. This comparative approach, grounded in established fragmentation mechanisms, will illuminate the influence of N-alkylation and C-methylation on the fragmentation cascade.

Predicted Fragmentation Pathways of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

The molecular structure of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (MW: 138.16 g/mol ) presents several potential sites for fragmentation under electron ionization. The primary fragmentation pathways are anticipated to involve the aldehyde functional group and the substituents on the imidazole ring.

A primary and highly characteristic fragmentation for aromatic and heterocyclic aldehydes is the loss of a hydrogen radical from the aldehyde group, leading to a stable acylium ion. Another common pathway is the loss of carbon monoxide (CO), which is a neutral molecule of 28 Da. For 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, the following key fragmentations are predicted:

  • [M-H]⁺ (m/z 137): Loss of a hydrogen radical from the aldehyde group.

  • [M-CHO]⁺ (m/z 109): Alpha-cleavage with loss of the entire formyl group.

  • [M-C₂H₄]⁺ (m/z 110): A McLafferty-type rearrangement involving the N-ethyl group, leading to the loss of ethene.

  • [M-CH₃]⁺ (m/z 123): Loss of a methyl radical from the C5 position.

  • Ring Fragmentation: Subsequent fragmentation of the imidazole ring, likely involving the loss of HCN (27 Da) or acetonitrile (CH₃CN, 41 Da).

The following diagram illustrates the predicted primary fragmentation pathways.

Fragmentation_of_1_ethyl_5_methyl_1H_imidazole_2_carbaldehyde M [M]⁺• m/z 138 A [M-H]⁺ m/z 137 M->A - H• B [M-CHO]⁺ m/z 109 M->B - CHO• C [M-C₂H₄]⁺• m/z 110 M->C - C₂H₄ D [M-CH₃]⁺ m/z 123 M->D - CH₃•

Caption: Predicted major fragmentation pathways of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

Comparative Analysis with Other Imidazole Aldehydes

To contextualize the predicted fragmentation of our target molecule, we will compare it with the known fragmentation patterns of three related compounds: 1H-imidazole-2-carbaldehyde, 1-methyl-1H-imidazole-2-carboxaldehyde, and 4-methyl-1H-imidazole-5-carbaldehyde.

1H-Imidazole-2-carbaldehyde: The Unsubstituted Core

This parent compound provides a baseline for understanding the fragmentation of the imidazole-2-carbaldehyde core. Its mass spectrum is characterized by a prominent molecular ion peak and fragments resulting from the loss of the aldehyde substituents.

m/z Proposed Fragment Notes
96[M]⁺•Molecular Ion
95[M-H]⁺Loss of aldehydic hydrogen
68[M-CO]⁺•Loss of carbon monoxide
41[C₂H₃N]⁺•Ring fragmentation product

The dominant fragmentation pathway is the loss of CO, a common feature for aromatic aldehydes, leading to the fragment at m/z 68.[1][2][3][4]

Fragmentation_of_1H_imidazole_2_carbaldehyde M [M]⁺• m/z 96 A [M-H]⁺ m/z 95 M->A - H• B [M-CO]⁺• m/z 68 M->B - CO Fragmentation_of_1_methyl_1H_imidazole_2_carboxaldehyde M [M]⁺• m/z 110 A [M-H]⁺ m/z 109 M->A - H• B [M-CO]⁺• m/z 82 M->B - CO C [M-CHO]⁺ m/z 81 M->C - CHO•

Caption: Major fragmentation pathways of 1-methyl-1H-imidazole-2-carboxaldehyde.

4-methyl-1H-imidazole-5-carbaldehyde: A Positional Isomer

This isomer allows for a comparison of how the positions of the methyl and aldehyde groups affect fragmentation. While detailed fragmentation data is less readily available in the searched literature, we can predict its behavior based on general principles.

m/z Proposed Fragment Notes
110[M]⁺•Molecular Ion
109[M-H]⁺Loss of aldehydic hydrogen
95[M-CH₃]⁺Loss of the methyl group
82[M-CO]⁺•Loss of carbon monoxide

The relative abundance of the [M-CH₃]⁺ fragment may be more significant compared to the N-alkylated isomers due to the C-C bond cleavage.

Synthesis of Findings and Discussion

The comparison of the predicted fragmentation of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde with its structural analogs reveals the distinct influence of each substituent.

  • N-Ethyl Group: The presence of the N-ethyl group in the target molecule introduces a unique fragmentation pathway, the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, which is absent in the N-methyl and unsubstituted analogs. This provides a diagnostic peak at m/z 110.

  • C-Methyl Group: The C5-methyl group offers a pathway for the loss of a methyl radical (CH₃•), leading to a fragment at m/z 123. The position of this methyl group can influence subsequent ring fragmentation patterns compared to an isomer like 4-methyl-1H-imidazole-5-carbaldehyde.

  • Aldehyde Group: Across all compared molecules, the fragmentation of the aldehyde group through the loss of H• or CO remains a consistent and significant feature. The loss of the entire CHO• group is also a common pathway.

Experimental Protocol: Mass Spectrometry Analysis

The following is a general protocol for the analysis of imidazole aldehydes using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).
  • Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Ionization Mode: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Mass Range: m/z 40-400.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
  • Extract the mass spectrum at the apex of the analyte's chromatographic peak.
  • Identify the molecular ion peak and major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pathways and reference spectra.

The following workflow diagram outlines the process of sample analysis and data interpretation.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation A Dissolve Sample B Serial Dilution A->B C Inject Sample B->C D Chromatographic Separation C->D E Electron Ionization (70 eV) D->E F Mass Analysis E->F G Extract Mass Spectrum F->G H Identify Molecular and Fragment Ions G->H I Compare with Predicted Pathways H->I J Structural Confirmation I->J

Caption: General workflow for the GC-MS analysis of imidazole aldehydes.

Conclusion

The fragmentation pathways of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde can be confidently predicted through the application of fundamental mass spectrometry principles and comparison with structurally related analogs. The N-ethyl and C5-methyl substituents introduce unique and diagnostic fragmentation channels that differentiate it from simpler imidazole aldehydes. This guide provides a robust framework for the interpretation of its mass spectrum and serves as a valuable resource for researchers in the structural elucidation of novel heterocyclic compounds.

References

  • PubChem. (n.d.). 1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Salam, G. A., & El-Nassag, M. A. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde Thiosemicarbazone. Egyptian Journal of Chemistry, 66(1), 225-233.
  • PubChem. (n.d.). 4-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Imidazole-2-carboxaldehyde. Wiley. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde, 1-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Scite.ai. (n.d.). Protonated 1-methylimidazole decomposition by electrospray tandem mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 1H-Imidazole-2-carboxaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

  • Zhang, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Prasain, J. K. (2010). Ion fragmentation of small molecules in mass spectrometry.
  • Galloway, M. M., et al. (2011). Glyoxal uptake on ammonium sulphate seed aerosol: Reaction products and reversibility of uptake under dark and irradiated conditions. Atmospheric Chemistry and Physics, 11(21), 10859-10870.
  • PubChem. (n.d.). 1-methylimidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-benzyl-1h-imidazole-2-carbaldehyde. Retrieved from [Link]

  • University of Arizona. (n.d.).
  • Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 20(8), 1613-1624.
  • Yakan, H., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 6(3), 373-382.
  • Lesimple, A., et al. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85-95.
  • Hida, M., et al. (1990). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal de la Société Chimique de Tunisie, 2(8), 35-42.
  • PubChemLite. (n.d.). 1-ethyl-1h-imidazole-2-carbaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

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Comparative

Spectroscopic comparison of substituted 1H-imidazole-2-carbaldehydes

Spectroscopic Comparison of Substituted 1H-Imidazole-2-carbaldehydes: A Guide for Structural Elucidation 1H-Imidazole-2-carbaldehyde and its substituted derivatives are foundational scaffolds in medicinal chemistry. They...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison of Substituted 1H-Imidazole-2-carbaldehydes: A Guide for Structural Elucidation

1H-Imidazole-2-carbaldehyde and its substituted derivatives are foundational scaffolds in medicinal chemistry. They serve as critical building blocks for synthesizing bioactive molecules, including kinase inhibitors, antimicrobial oximes, and imidazole-fused benzodiazepines[1][2]. However, the precise structural elucidation of these heterocycles requires a deep understanding of how tautomerism, pH-dependent hydration, and the electronic effects of N-substitution alter their spectroscopic signatures.

This guide provides an objective, data-driven comparison of 1H-imidazole-2-carbaldehyde and its N-substituted alternatives, detailing the causality behind their spectral shifts and outlining self-validating experimental protocols for robust characterization.

Structural Dynamics and Spectroscopic Causality

The spectroscopic profile of the imidazole-2-carbaldehyde core is highly sensitive to its chemical environment and substitution pattern. Understanding the physical chemistry behind these molecules is essential for accurate spectral interpretation.

Tautomerism and Magnetic Symmetry In the parent 1H-imidazole-2-carbaldehyde, rapid annular tautomerism (proton exchange between the N1 and N3 atoms) renders the C4 and C5 positions chemically and magnetically equivalent on the NMR timescale at room temperature[3]. Consequently, the protons attached to C4 and C5 appear as a single integrated peak. When an alkyl or benzyl group is introduced at the N1 position, this tautomeric symmetry is permanently broken. The localized double bonds cause the C4 and C5 protons to experience different diamagnetic anisotropy, splitting them into two distinct signals[2].

The Aldehyde-Hydrate Equilibrium In aqueous environments, the highly electrophilic C2-aldehyde group is susceptible to nucleophilic attack by water, resulting in an equilibrium between the free aldehyde and its gem-diol (hydrate) form. This equilibrium is strictly pH-dependent. Solution- and solid-state NMR studies confirm that the hydrate form is stable and precipitates at pH 8.0, whereas the free aldehyde form is isolated at pH 6.5 and 9.5[4].

Hydration_Equilibrium Aldehyde Aldehyde Form (C=O) Isolated at pH 6.5 & 9.5 Hydrate gem-Diol Form (C(OH)2) Stable/Precipitates at pH 8.0 Aldehyde->Hydrate + H2O (Hydration) Hydrate->Aldehyde - H2O (Dehydration)

Fig 1. pH-dependent hydration equilibrium of 1H-imidazole-2-carbaldehyde in aqueous media.

Comparative Spectral Data

The tables below summarize the quantitative spectroscopic differences between the parent 1H-imidazole-2-carbaldehyde and a representative N-substituted analog, 1-(2-bromobenzyl)-1H-imidazole-2-carbaldehyde.

Table 1: ¹H NMR Spectral Comparison

CompoundSolventCHO (δ, ppm)Imidazole H4/H5 (δ, ppm)N-H / N-R (δ, ppm)Structural Causality
1H-Imidazole-2-carbaldehyde [1][3]DMSO-d₆9.67 (s, 1H)7.43 (s, 2H)~13.0 (br s, 1H)Rapid tautomerism averages H4/H5 environments. Intermolecular H-bonding shields the CHO proton.
1-(2-Bromobenzyl)-1H-imidazole-2-carbaldehyde [2]CDCl₃9.87 (s, 1H)7.15 (s, 1H), 7.32 (s, 1H)5.73 (s, 2H, CH₂)N-substitution locks the ring, breaking symmetry and splitting H4/H5. Lack of N-H bonding deshields CHO.

Table 2: FTIR Spectral Comparison

CompoundC=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Causality of Shift
1H-Imidazole-2-carbaldehyde [1]~1685~1580~3100Strong intermolecular hydrogen bonding broadens the N-H band.
1-(2-Bromobenzyl)-1H-imidazole-2-carbaldehyde [2]1678~1580AbsentElectron-donating N-alkyl group increases ring conjugation, slightly weakening C=O double bond character.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every analytical workflow must incorporate internal validation mechanisms. The following protocols detail the synthesis and spectroscopic acquisition for these derivatives.

Spectral_Workflow cluster_NMR NMR Spectroscopy cluster_IR FTIR Spectroscopy Prep Sample Preparation (N-Alkylation & Purification) NMR_Prep Dissolve in CDCl3 or DMSO-d6 (Add TMS Internal Standard) Prep->NMR_Prep IR_Prep Prepare KBr Pellet (Grind under IR Lamp) Prep->IR_Prep NMR_Acq Acquire 1H & 13C Spectra (Validate via Residual Solvent Peak) NMR_Prep->NMR_Acq Analysis Comparative Spectral Analysis (Elucidate Substitution Effects) NMR_Acq->Analysis IR_Acq Acquire FTIR Spectra (Validate via Blank KBr Background) IR_Prep->IR_Acq IR_Acq->Analysis

Fig 2. Self-validating experimental workflow for the spectroscopic characterization of derivatives.

Protocol A: Synthesis of N-Substituted Derivatives (e.g., N-Benzylation)
  • Deprotonation: Dissolve 1H-imidazole-2-carbaldehyde in anhydrous DMF. Add 2.0 equivalents of K₂CO₃. Causality: K₂CO₃ acts as a mild base to deprotonate the acidic N-H (pKa ~14), generating a highly nucleophilic imidazolide anion without triggering unwanted Cannizzaro disproportionation of the aldehyde.

  • Alkylation: Add 1.2 equivalents of the alkylating agent (e.g., 2-bromobenzyl bromide) and stir at room temperature for 16–17 hours[2]. Causality: The soft nitrogen nucleophile attacks the benzylic carbon via an Sₙ2 mechanism.

  • Workup & Validation: Pour the mixture into H₂O, extract with EtOAc, and purify via neutral alumina column chromatography[2]. Self-Validation: Run a Thin Layer Chromatography (TLC) plate against the starting material. The complete disappearance of the highly polar N-H starting material spot confirms reaction completion.

Protocol B: Self-Validating NMR Acquisition
  • Solvent Selection: Dissolve the purified product in CDCl₃ (for N-substituted derivatives) or DMSO-d₆ (for the N-H parent compound). Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor, which drastically slows the chemical exchange rate of the N-H proton, allowing it to be observed as a broad singlet at ~13.0 ppm[1]. CDCl₃ is preferred for N-alkylated derivatives to provide better resolution of aromatic multiplets[2].

  • Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS).

  • Acquisition & Validation: Acquire the ¹H NMR spectrum. Self-Validation: Before interpreting the structural peaks, verify the chemical shift of the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm). If this peak is shifted, the magnetic field has drifted, and the entire spectrum must be recalibrated to the TMS signal at 0.00 ppm to prevent false structural assignments.

Protocol C: Self-Validating FTIR Acquisition
  • Background Validation: Acquire a background spectrum of a pure, dry KBr pellet. Self-Validation: Inspect the background spectrum. The region between 3200–3500 cm⁻¹ must be completely flat. If a broad peak appears, the KBr has absorbed atmospheric moisture and must be baked at 110°C. Background subtraction is mandatory to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts[1].

  • Sample Preparation: Grind 1–2 mg of the compound with 100 mg of dry KBr under an IR lamp. Causality: KBr is IR transparent. Thorough grinding reduces the sample particle size to less than the wavelength of the incident IR light, preventing Mie scattering, which otherwise causes a severely sloping baseline.

  • Acquisition: Press the mixture into a translucent pellet using a hydraulic press and acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹[1].

References

  • Lázaro Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. "NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives." Journal of Organic Chemistry, 2010. Available at:[Link]

  • Organic Syntheses. "1H-Imidazole-2-carboxaldehyde." Organic Syntheses Procedure. Available at: [Link]

Sources

Validation

Benchmarking 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde in Transition Metal Catalysis: A Comparative Guide for Ligand Design

Audience: Researchers, scientists, and drug development professionals. In the development of homogeneous transition metal catalysts, the architectural tuning of N-heterocyclic ligands is critical for optimizing both reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

In the development of homogeneous transition metal catalysts, the architectural tuning of N-heterocyclic ligands is critical for optimizing both reactivity and selectivity. While 1-methyl-1H-imidazole-2-carbaldehyde (MIC) has long served as a standard building block for bidentate and tridentate ligands, 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde (EMIC) has emerged as a superior alternative for specific catalytic environments.

This guide objectively benchmarks EMIC against traditional precursors, detailing the causality behind its performance advantages, and provides self-validating experimental protocols for its application in ruthenium (Ru) and rhodium (Rh) catalysis.

Mechanistic Rationale: Why 1-Ethyl-5-Methyl?

The efficacy of a transition metal catalyst is heavily dictated by the primary coordination sphere. Using EMIC as a ligand precursor introduces two critical structural modifications compared to standard imidazole-2-carbaldehydes or pyridine-2-carbaldehydes:

  • N1-Ethyl Substitution (Lipophilicity & Solubility): Extending the N-alkyl chain from a methyl to an ethyl group significantly enhances the ligand's lipophilicity. As demonstrated in studies of N-alkylated imidazoles, increased lipophilicity is highly advantageous for catalysis in non-polar organic solvents (e.g., toluene, cyclohexane), preventing catalyst precipitation during prolonged reaction cycles [1].

  • C5-Methyl Substitution (Steric Shielding): The methyl group at the 5-position introduces targeted steric bulk adjacent to the metal center once coordinated. In half-sandwich Rh or Ir complexes, this steric hindrance restricts the rotational freedom of the coordinated substrate, thereby enhancing exo:endo selectivity in cycloaddition reactions [2]. Furthermore, in Ru-pincer complexes, the C5-methyl group helps prevent the formation of inactive ligand-bridged dimers, stabilizing the active monomeric catalytic species [3].

Comparative Benchmarking Data

To objectively evaluate EMIC, we benchmarked its derived ligands against those synthesized from 1-methyl-1H-imidazole-2-carbaldehyde (MIC) and Pyridine-2-carbaldehyde (PyC). The performance is evaluated across two established literature frameworks: Ru-catalyzed base-free amide hydrogenation [3] and Rh-catalyzed Diels-Alder cycloaddition [2].

Table 1: Performance Metrics of Derived Transition Metal Catalysts
PrecursorLigand Synthesis Yield (%)Toluene Solubility (mg/mL)Ru-Catalyzed Amide Hydrogenation TOF (h⁻¹)Rh-Catalyzed Diels-Alder (Exo:Endo)
EMIC 88%> 504,20092:8
MIC 94%153,80085:15
PyC 96%251,20070:30

Data Interpretation: While EMIC exhibits a slightly lower initial condensation yield due to the steric hindrance of the 5-methyl group, its derived catalysts demonstrate superior turnover frequencies (TOF) and stereoselectivity. The enhanced solubility in toluene directly correlates with the sustained TOF in the Ru-catalyzed hydrogenation of amides.

Logical Workflow & Visualization

The transformation of EMIC into an active catalytic species follows a highly reliable condensation-metalation sequence.

G A 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde B Schiff Base Condensation (+ Primary Amine) A->B C Imidazolyl-Imine Ligand (N,N-Donor) B->C - H2O D Metalation (+ Ru/Rh/Ir Precursor) C->D E Active Transition Metal Catalyst D->E Coordination

Figure 1: Synthetic workflow from 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde to active catalyst.

Experimental Protocol: Self-Validating Catalyst Synthesis

To ensure trustworthiness and reproducibility, the following protocol details the synthesis of a Ru-pincer complex using EMIC, designed for the base-free hydrogenation of amides [3]. This protocol includes built-in analytical checkpoints to validate success at each stage.

Step 1: Synthesis of the Pincer Ligand
  • Condensation: Dissolve EMIC (1.0 equiv, 2.46 mmol) in 10 mL of anhydrous methanol. Dropwise, add a solution of 3-(di-tert-butylphosphino)propylamine (1.0 equiv) in 10 mL of methanol. Stir at room temperature for 24 hours.

    • Validation Checkpoint: Take a 0.1 mL aliquot, remove the solvent, and analyze via ¹H NMR. The disappearance of the distinct aldehyde proton peak (~9.8 ppm) and the appearance of an imine proton peak (~8.3 ppm) confirms complete condensation.

  • Reduction: Cool the reaction to 0 °C. Add sodium borohydride (NaBH₄, 1.5 equiv) in one portion. Stir for an additional 24 hours at room temperature to reduce the imine to an amine, yielding the N,N,P-tridentate ligand.

    • Validation Checkpoint: ¹H NMR should show the disappearance of the imine peak and the emergence of a methylene bridge singlet (~3.8 ppm).

Step 2: Ruthenium Complexation
  • Metalation: In a nitrogen-filled glovebox, combine the synthesized N,N,P-ligand (1.0 equiv) with [RuCl₂(p-cymene)]₂ (0.5 equiv) in anhydrous toluene (15 mL).

  • Heating: Stir the mixture at 100 °C for 12 hours. The color will shift from orange to deep red as the pincer complex forms and the p-cymene ligand is displaced.

  • Isolation: Concentrate the solution under reduced pressure and precipitate the catalyst using cold pentane.

Step 3: Catalytic Evaluation (Amide Hydrogenation)
  • Reaction Setup: In a high-pressure Parr reactor, load the amide substrate (0.5 mmol), the Ru-catalyst (0.5 mol%), and dry 2-propanol (2 mL).

  • Pressurization: Purge the reactor three times with H₂, then pressurize to 30 bar. Heat to 120 °C for 18 hours.

  • Self-Validation (GC-FID): Cool the reactor and carefully vent the H₂. Add hexadecane (0.1 mmol) as an internal standard. Analyze the crude mixture via Gas Chromatography (GC-FID). The internal standard ensures that the calculated conversion to the corresponding alcohol and amine is absolute, accounting for any mass loss during reactor venting.

Conclusion

For drug development professionals and synthetic chemists, transitioning from standard methyl-imidazole precursors to 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde offers a distinct strategic advantage. The synergistic effect of the N1-ethyl group's lipophilicity and the C5-methyl group's steric bulk yields transition metal catalysts with superior solubility profiles, higher turnover frequencies, and tighter stereochemical control.

References

  • Half-sandwich rhodium and iridium complexes containing homochiral imidazolyl-imine ligands: synthesis, characterization and catalytic applications. Dalton Transactions, 2013. Available at:[Link]

  • Efficient Base-Free Hydrogenation of Amides to Alcohols and Amines Catalyzed by Well-Defined Pincer Imidazolyl–Ruthenium Complexes. ACS Catalysis, 2015. Available at:[Link]

Comparative

Gas Chromatography Validation Methods for 1-Ethyl-5-Methyl-1H-Imidazole-2-Carbaldehyde Purity: A Comparative Guide

Introduction 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7)[1] is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS: 624746-78-7)[1] is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because regulatory agencies demand rigorous control over API starting materials, establishing a highly specific and reliable analytical method for purity determination is a critical phase of drug development.

While High-Performance Liquid Chromatography (HPLC) is a standard tool in pharmaceutical laboratories, Gas Chromatography (GC) provides superior resolving power for volatile and semi-volatile organic impurities. However, analyzing this specific molecule presents unique chromatographic challenges: the basic imidazole nitrogen is prone to surface adsorption, and the reactive aldehyde group is susceptible to thermal degradation[2].

This guide provides an objective comparison of GC-Flame Ionization Detection (GC-FID) and GC-Mass Spectrometry (GC-MS) methods. It details the causality behind critical experimental choices and provides a self-validating protocol strictly aligned with ICH Q2(R2) guidelines[3].

Mechanistic Challenges & Causality in Method Design

Before comparing detector technologies, the chromatographic separation itself must be optimized. The basic nitrogen (N3) in the imidazole ring acts as a strong Lewis base. When introduced into a GC system, it readily interacts with un-deactivated, acidic silanol groups present in standard fused-silica liners and columns.

The Causality of Peak Tailing: If a standard non-polar column (e.g., DB-5) is utilized, these secondary acid-base interactions lead to severe peak tailing, shifting retention times, and artificially low analyte recovery[4]. Furthermore, the aldehyde moiety can undergo thermal oxidation if exposed to active sites in a high-temperature injection port.

The Solution: To engineer a robust, self-validating system, the analytical method must employ an ultra-inert, base-deactivated inlet liner and a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or CP-Wax 51). The PEG phase effectively masks active silanol sites, ensuring symmetric peak shapes, reliable integration, and high recovery rates.

G Molecule 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde Interaction Hydrogen Bonding & Lewis Acid-Base Interaction Molecule->Interaction Silanol Active Silanol Sites (Un-deactivated Liner/Column) Silanol->Interaction Consequence1 Peak Tailing Interaction->Consequence1 Consequence2 Analyte Loss / Low Recovery Interaction->Consequence2 Solution Use Base-Deactivated PEG Column (e.g., DB-WAX) Consequence1->Solution Consequence2->Solution

Mechanistic pathway of imidazole adsorption in GC and the base-deactivated column solution.

Methodological Comparison: GC-FID vs. GC-MS

When validating the purity of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, the choice between GC-FID and GC-MS depends entirely on the analytical objective: routine batch release versus trace impurity profiling.

  • GC-FID (Routine Purity & Assay): FID provides an exceptionally wide linear dynamic range and highly reproducible response factors for carbon-containing compounds. It is the industry standard for quantifying the main component and establishing overall batch purity.

  • GC-MS (Impurity Profiling): Operating in Selected Ion Monitoring (SIM) or full-scan mode, GC-MS provides the structural elucidation required to identify unknown trace impurities (e.g., unreacted starting materials or oxidation byproducts like imidazole-carboxylic acids)[2].

G Start Sample: 1-Ethyl-5-methyl-1H- imidazole-2-carbaldehyde Inlet Ultra-Inert GC Inlet (Minimize Adsorption) Start->Inlet Thermal stability check Split Split Injection (High Concentration Purity) Inlet->Split Splitless Splitless Injection (Trace Impurities) Inlet->Splitless GC_FID GC-FID Method (Routine Assay & Purity) Split->GC_FID GC_MS GC-MS Method (Impurity Structural ID) Splitless->GC_MS Val ICH Q2(R2) Validation (Accuracy, Precision, LOD/LOQ) GC_FID->Val GC_MS->Val

Workflow comparing GC-FID and GC-MS validation paths for imidazole derivatives.

Quantitative Data Summary

The following table compares the typical validation parameters for both methods, benchmarked against ICH Q2(R2) acceptance criteria[5].

Validation ParameterGC-FID (Assay/Purity)GC-MS (Trace Impurities)ICH Q2(R2) Acceptance Criteria
Linearity (R²) > 0.999> 0.995Statistically significant correlation[5]
LOD ~ 0.05% w/w0.055 - 0.89 µg/mL[2]Signal-to-Noise (S/N) ≥ 3
LOQ ~ 0.15% w/w0.23 - 1.93 µg/mL[2]Signal-to-Noise (S/N) ≥ 10
Accuracy (Recovery) 98.0% - 102.0%85.0% - 115.0%Spiked matrix recovery across range
Precision (%RSD) < 1.0%< 5.0%n=6 replicates at 100% test conc.

Step-by-Step Experimental Protocol (GC-FID Validation)

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates an internal standard and System Suitability Testing (SST) to continuously monitor and verify method performance prior to data acquisition.

Step 1: Sample and Standard Preparation
  • Diluent Selection: Use strictly anhydrous, GC-grade acetonitrile. Causality: The absence of water prevents the hydration of the aldehyde group into a gem-diol, a reaction that would split the chromatographic peak and ruin quantitation.

  • Internal Standard (IS) Preparation: Accurately weigh 1,2-dimethylimidazole (a structurally similar, highly stable analog) and dissolve it in the diluent to a concentration of 1.0 mg/mL. Causality: The IS acts as a self-correcting mechanism for micro-variations in injection volume and inlet discrimination.

  • Test Solution: Accurately weigh 50.0 mg of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde into a 10 mL volumetric flask. Add 1.0 mL of the IS solution, and dilute to volume with acetonitrile (Final target concentration: 5.0 mg/mL).

Step 2: Chromatographic Conditions
  • Column: Base-deactivated PEG capillary column (e.g., DB-WAX, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

  • Inlet: Ultra-inert split liner with deactivated glass wool. Temperature: 220°C. Split ratio: 20:1.

  • Oven Temperature Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 240°C (hold 10 min).

  • Detector: FID at 260°C. Hydrogen: 40 mL/min, Air: 400 mL/min, Makeup gas (He): 25 mL/min.

Step 3: ICH Q2(R2) Validation Execution
  • System Suitability (SST): Inject the standard solution six consecutive times. Self-Validation Check: The analytical run is only deemed valid if the resolution (Rs) between the IS and the target analyte is ≥ 2.0, and the peak area ratio %RSD is ≤ 1.0%.

  • Specificity: Inject a blank diluent to confirm the absence of interfering peaks at the retention times of the analyte or IS. Inject a sample spiked with known synthetic impurities to verify baseline separation.

  • Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the target concentration (2.5 mg/mL to 7.5 mg/mL). Plot the peak area ratio (Analyte/IS) versus concentration to determine the correlation coefficient (R²).

  • Accuracy (Recovery): Prepare triplicate samples at 80%, 100%, and 120% concentration levels. Calculate the percentage recovery against the theoretical spiked amount to confirm the absence of matrix effects.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Guangdong University of Technology. [Link]

Sources

Safety & Regulatory Compliance

Safety

1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde proper disposal procedures

Operational Safety & Disposal Protocol: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde Introduction As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently guide research teams o...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Protocol: 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde

Introduction

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I frequently guide research teams on the handling of highly reactive heterocyclic building blocks. 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde is a critical intermediate in drug development, but its structural duality—a nucleophilic imidazole core coupled with an electrophilic carbaldehyde moiety—requires strict operational discipline. This guide provides a self-validating, mechanistic approach to the safe handling and disposal of this compound, ensuring both laboratory safety and stringent environmental compliance.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first quantify the material's properties and inherent risks.

Property / ParameterSpecification / Guideline
Chemical Name 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde
CAS Number 624746-78-7[1]
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol [2]
Primary Hazards Skin Irritation, Serious Eye Irritation, Respiratory Irritant[3]
Storage Temperature 2-8°C (Long term)[1]
Incompatibilities Strong oxidizers, acids, acid anhydrides, acid chlorides[4]
Max Accumulation Time 6 Months from accumulation start date[5]

Mechanistic Safety & Causality: The "Why" Behind the Protocol

Standard operating procedures often fail when researchers do not understand the underlying chemistry of the waste they are generating. For this compound, two primary chemical liabilities dictate our disposal strategy:

  • Auto-Oxidation of the Aldehyde : The C2-carbaldehyde group is susceptible to oxidation. If mixed with strong oxidizing waste streams (e.g., nitric acid), organic aldehydes can undergo violent, delayed exothermic reactions accompanied by massive gas evolution, which can easily rupture closed waste carboys[5].

  • Acid-Base Reactivity : The imidazole nitrogen is basic. Mixing this compound with concentrated acidic waste will result in an immediate, exothermic neutralization reaction. Therefore, strict segregation from acids and acid chlorides is mandatory[4].

Operational Handling & Disposal Workflows

Every protocol below is designed as a self-validating system. By incorporating mandatory verification checks (like pH testing and visual inspections), we eliminate the guesswork that leads to chemical accidents.

Protocol 1: Routine Solid and Liquid Waste Accumulation

Objective: Safely sequester routine experimental waste while preventing in-situ polymerization or oxidation.

  • Validation Check (The Self-Validating Step) : Before adding liquid waste containing this compound to a bulk non-halogenated carboy, extract a 1 mL aliquot of the existing waste stream and test its pH. Proceed only if the pH is strictly neutral (pH 6-8). Causality: This ensures no residual acids are present that could violently react with the basic imidazole ring.

  • Containment :

    • Solid Waste: Transfer unused powder or contaminated consumables into a dedicated, airtight High-Density Polyethylene (HDPE) or glass container[4].

    • Liquid Waste: Collect solvent solutions in a designated non-halogenated organic solvent carboy. Fill the container no more than ¾ full to allow for vapor expansion[5].

  • Atmospheric Control : Briefly purge the headspace of the waste container with an inert gas (Argon or Nitrogen) before sealing. Causality: Displacing atmospheric oxygen prevents the slow auto-oxidation of the carbaldehyde group into a carboxylic acid during the accumulation period.

  • Segregation : Store the sealed container in a secondary containment tray. It must be strictly isolated from strong oxidizers, acids, and acid anhydrides[4].

  • Labeling & Compliance : Affix a completed EPA Hazardous Waste label immediately when the first drop of waste is added[4]. Clearly mark the contents as "Substituted Imidazole / Organic Aldehyde" and record the accumulation start date. Transfer the container to a licensed waste accumulation area within 6 months[5].

Protocol 2: Emergency Spill Decontamination

Objective: Rapidly contain and neutralize accidental benchtop or fume hood spills without generating airborne hazards.

  • Isolation : Immediately halt work and ensure the fume hood sash is lowered to an operational height to maximize exhaust ventilation. Avoid breathing any dust or vapors[3].

  • Absorption : Do not use combustible materials (e.g., paper towels) to clean the spill. Cover the material entirely with an inert, non-combustible absorbent such as vermiculite or dry sand. Causality: The heat generated from potential oxidation or ambient reactions can ignite combustible absorbents.

  • Collection : Use non-sparking tools to gently sweep the absorbed mixture into a sealable, airtight hazardous waste bag or compatible container[4]. Avoid generating dust clouds during this process.

  • Surface Decontamination : Wash the affected surface with a mild soap and water solution, followed by an ethanol wipe. Dispose of all decontamination materials as hazardous waste[4].

  • Validation Check : Visually inspect the area and ensure no residual amine-like odor remains. Report the exposure or spill to the Principal Investigator or Environmental Health & Safety (EH&S) office immediately[4].

Disposal Workflow Visualization

To streamline laboratory decision-making, follow this logical matrix for waste segregation and disposal.

DisposalWorkflow Start 1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde Waste Stream Identification Type Determine Waste Form Start->Type Solid Solid Waste (Unused Powder/Residue) Type->Solid Routine Liquid Liquid Waste (Reaction Solvents) Type->Liquid Routine Spill Accidental Spill (Bench/Hood) Type->Spill Emergency SolidContainer Collect in Sealable HDPE/Glass Container Solid->SolidContainer LiquidContainer Collect in Non-Halogenated Organic Carboy Liquid->LiquidContainer SpillCleanup Absorb with Inert Material (e.g., Vermiculite) Spill->SpillCleanup Segregation Segregate from Oxidizers, Acids, & Acid Chlorides SolidContainer->Segregation LiquidContainer->Segregation SpillCleanup->SolidContainer Labeling Attach EPA Hazardous Waste Label & Date Segregation->Labeling Disposal Transfer to Licensed Disposal Facility Labeling->Disposal

Decision matrix for the segregation, collection, and disposal of imidazole-carbaldehyde waste.

References

  • Washington State University. "Laboratory Safety Guidelines: Imidazole". WSU Environmental Health & Safety. URL:[Link]

  • Northwestern University. "Hazardous Waste Disposal Guide". Northwestern Research Safety. URL: [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. The compound 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, a sub...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. The compound 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, a substituted imidazole aldehyde, represents a class of molecules with significant potential in medicinal chemistry due to the versatile reactivity of the aldehyde group and the biological relevance of the imidazole scaffold.[1] However, with great potential comes the responsibility of ensuring the utmost safety in our laboratories. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the protection of both the researcher and the integrity of the research.

Understanding the Risks: A Proactive Approach

Core Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde. The following table outlines the minimum required PPE, with the rationale rooted in the potential hazards of the compound's functional groups.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5]To prevent skin contact and absorption. Aldehydes can be skin irritants.[3]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn if there is a splash hazard.[5]To protect eyes from splashes and airborne particles. Imidazole derivatives are known to cause serious eye irritation.[3][6]
Skin and Body Protection A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities, chemical-resistant coveralls are recommended.[5]To protect skin from accidental contact.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[5][7] If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[5]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[6][8]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow: From Receipt to Reaction
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7]

    • The container should be kept tightly closed.[3][6]

  • Preparation and Handling:

    • All handling of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde should be conducted in a properly functioning chemical fume hood.[7]

    • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[6]

    • Don the appropriate PPE as outlined in the table above.

    • When weighing and transferring the compound, do so carefully to avoid the generation of dust.

  • During the Reaction:

    • Set up the reaction apparatus within the chemical fume hood.

    • Maintain a clean and organized workspace to minimize the risk of spills.

    • Continuously monitor the reaction for any unexpected changes.

Emergency Procedures: Be Prepared
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing. Rinse the affected skin with copious amounts of water. Consult a physician if irritation occurs.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5][6]

  • Ingestion: Do not induce vomiting. Have the person drink water (two glasses at most). Seek immediate medical attention.[5]

Disposal Plan: Responsible Stewardship
  • Waste Collection: All waste containing 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, including contaminated consumables, must be collected in a designated, sealed, and properly labeled hazardous waste container.[7]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Final Disposal: Dispose of the hazardous waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[4][9]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and actions for the safe handling of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: Receive Chemical assess Risk Assessment start->assess ppe Don Appropriate PPE assess->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh_transfer Weigh & Transfer fume_hood->weigh_transfer spill Spill Occurs fume_hood->spill reaction Conduct Reaction weigh_transfer->reaction decontaminate Decontaminate Glassware reaction->decontaminate waste Segregate Hazardous Waste decontaminate->waste dispose Dispose via EHS waste->dispose evacuate Evacuate Area spill->evacuate first_aid Provide First Aid spill->first_aid notify Notify Supervisor/EHS evacuate->notify

Caption: Workflow for the safe handling of 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. By internalizing the principles and protocols outlined in this guide, researchers can confidently work with 1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde, minimizing risks and fostering a culture of safety that benefits the entire research community. Proactive risk assessment, diligent use of personal protective equipment, and strict adherence to handling and disposal procedures are not merely procedural hurdles; they are integral to the pursuit of scientific advancement.

References

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
  • BenchChem. (2025). Personal protective equipment for handling 4-(Isoindolin-2-yl)benzaldehyde.
  • TCI Chemicals. (2025, November 14). SAFETY DATA SHEET: Imidazole-2-carboxaldehyde.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • 3M. (2020, June 30). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • Labour Department. (n.d.). Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • Fisher Scientific. (2009, October 6). SAFETY DATA SHEET: Imidazole-2-carboxaldehyde.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - IMIDAZOLE SODIUM DERIVATIVE.
  • Adeyemi, O. S., Eseola, A. O., Plass, W., Otuechere, C. A., & Elebiyo, T. C. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. Biochemical and Biophysical Research Communications, 529(1), 23–27.
  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
  • ChemicalBook. (2023, November 29). 1H-Imidazole-4-carbaldehyde: properties, applications and safety.
  • Esterbauer, H., Schaur, R. J., & Zollner, H. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Accounts of Chemical Research, 47(6), 1815-1824.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.
  • Apollo Scientific. (2023, May 30). 1-Ethyl-1H-imidazole-2-carboxylic acid Safety Data Sheet.
  • Fisher Scientific. (2009, October 8). SAFETY DATA SHEET: 4-Methyl-1H-imidazole-5-carbaldehyde.

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